Product packaging for METHYL-3-(4-PYRIDYL)ACRYLATE(Cat. No.:CAS No. 81124-49-4)

METHYL-3-(4-PYRIDYL)ACRYLATE

Cat. No.: B3022820
CAS No.: 81124-49-4
M. Wt: 163.17 g/mol
InChI Key: LDVKAIRVYWBGHI-NSCUHMNNSA-N
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Description

Contextualization within Pyridine-Containing Organic Compounds

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry. openaccessjournals.comnih.gov Its derivatives are ubiquitous, found in natural products like vitamins and alkaloids, and form the core scaffold of numerous pharmaceutical agents and functional materials. nih.govmdpi.com The nitrogen atom in the pyridine ring imparts distinct chemical properties, including basicity and the ability to coordinate with metal ions, which influences the reactivity, stability, and pharmacological profiles of pyridine-containing compounds. openaccessjournals.commdpi.com

The structural versatility of the pyridine nucleus allows for its easy conversion into a wide array of functional derivatives, making it a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Researchers have extensively explored pyridine compounds for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities. mdpi.comijcrt.org Methyl-3-(4-pyridyl)acrylate (B1599253), featuring a pyridine ring, is thus situated within this important class of compounds, inheriting the potential for diverse chemical transformations and applications stemming from the pyridine moiety.

Overview of Research Trajectories for Acrylate (B77674) Esters in Chemical Science

Acrylate esters are a class of organic compounds derived from acrylic acid and various alcohols. giiresearch.com They are highly valued as monomers in the production of a wide range of polymers and copolymers, which are essential components in the manufacturing of adhesives, coatings, paints, textiles, and plastics. giiresearch.commaximizemarketresearch.com The defining feature of acrylate esters is the carbon-carbon double bond conjugated to an ester group, which allows for facile polymerization and other addition reactions.

The research trajectories for acrylate esters are largely driven by the demand for new materials with specific properties. Their polymers are prized for their excellent weather resistance, flexibility, and adhesion. giiresearch.com Common examples like methyl acrylate, ethyl acrylate, and butyl acrylate are produced on a large industrial scale. giiresearch.com The ongoing research in this field focuses on developing novel acrylate monomers to create polymers with tailored characteristics, such as enhanced thermal stability, specific optical properties, or biocompatibility. The investigation into this compound aligns with this trend, as it represents a specialized monomer with the potential to introduce unique functionalities into polymer chains.

Rationale for Focused Investigation on this compound

The scientific interest in this compound stems directly from its bifunctional nature. It uniquely combines the properties of a pyridine derivative and an acrylate ester, making it a valuable building block in several areas of chemical research. lookchem.com

The presence of the pyridine ring introduces several key features:

Coordination Chemistry: The nitrogen atom can act as a ligand, allowing for the formation of coordination complexes with various metal ions. This opens up possibilities in catalysis and the design of metal-organic frameworks (MOFs).

Supramolecular Chemistry: The pyridine ring can participate in hydrogen bonding and π-π stacking interactions, enabling the construction of well-defined supramolecular architectures.

Biological Activity: Given the prevalence of pyridine scaffolds in pharmaceuticals, this compound and its derivatives are of interest for biological screening.

The acrylate moiety provides a reactive handle for:

Polymerization: The double bond allows for the synthesis of polymers with pendant pyridine groups. These polymers can exhibit interesting properties such as pH-responsiveness, metal-chelating capabilities, and potential for use in drug delivery systems. researchgate.net

Organic Synthesis: The acrylate group is a versatile functional group that can undergo a variety of chemical transformations, making the compound a useful intermediate in the synthesis of more complex molecules.

The focused investigation of this compound is therefore driven by the potential to create novel materials and molecules that leverage the synergistic effects of its two key functional groups. Research into its synthesis, reactivity, and polymerization behavior provides fundamental knowledge that can be applied to the development of advanced materials with applications in diverse fields.

Detailed Research Findings

Synthesis of this compound

A common method for the synthesis of this compound is the Heck reaction. This involves the palladium-catalyzed cross-coupling of a halopyridine with methyl acrylate. One documented procedure involves reacting 4-bromopyridine (B75155) with methyl acrylate in the presence of a palladium acetate (B1210297) catalyst, a phosphine (B1218219) ligand such as tri-(o-tolyl)phosphine, and a base like triethylamine (B128534) in a solvent such as acetonitrile (B52724). prepchem.com The reaction is typically carried out at an elevated temperature in a sealed vessel. prepchem.com

Table 1: Synthesis of this compound via Heck Reaction

Reactant 1Reactant 2CatalystLigandBaseSolventTemperatureYieldReference
4-BromopyridineMethyl acrylatePalladium acetateTri-(o-tolyl)phosphineTriethylamineAcetonitrile120 °CNot specified prepchem.com

This interactive table summarizes a synthetic route to this compound. Clicking on the reference will provide more detailed information.

Physicochemical Properties

The properties of this compound are influenced by both the pyridine ring and the methyl acrylate group.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
Appearance Not specified in provided search results
Boiling Point Not specified in provided search results
Melting Point Not specified in provided search results
Solubility Not specified in provided search results

This table presents key physicochemical data for this compound. Further experimental data is needed to complete this profile.

Crystallographic Data

While specific crystal structure data for this compound was not found in the provided search results, analysis of similar structures provides insight into its likely molecular geometry. For instance, the crystal structure of methyl (E)-3-(4-acetoxyphenyl)acrylate reveals a nearly planar conformation of the acrylate moiety and the aromatic ring. researchgate.net Similarly, studies on methyl 2-cyano-3-(pyridyl)acrylates indicate that the molecule often adopts a syn-periplanar conformation across the carbon-carbon double bond, which is stabilized by conjugation. It is reasonable to infer that this compound would also exhibit a relatively planar structure to maximize π-electron delocalization between the pyridine ring and the acrylate system. The crystal packing would likely be influenced by intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as potential π-π stacking of the pyridine rings.

Polymerization and Applications in Materials Science

The acrylate functionality of this compound makes it a valuable monomer for polymerization. The resulting polymers, poly(this compound), would feature pendant pyridine groups along the polymer backbone. Such polymers are of significant interest in materials science. For example, new acrylate and methacrylate (B99206) monomers with pendant pyridine groups have been successfully synthesized and polymerized via atom transfer radical polymerization (ATRP). researchgate.net The resulting polymers have shown excellent solubility and are amenable to quaternization, which can be used to create water-soluble ionic polymers or poly(ionic liquid)s. researchgate.net

The presence of the basic pyridine units can impart pH-responsiveness to the polymer, making it a candidate for "smart" materials that change their properties in response to environmental stimuli. Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions suggests applications in areas such as catalysis, environmental remediation (for the removal of heavy metal ions), and the development of responsive coatings and sensors.

Compound List

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B3022820 METHYL-3-(4-PYRIDYL)ACRYLATE CAS No. 81124-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-pyridin-4-ylprop-2-enoate
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InChI

InChI=1S/C9H9NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h2-7H,1H3/b3-2+
Source PubChem
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InChI Key

LDVKAIRVYWBGHI-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)C=CC1=CC=NC=C1
Source PubChem
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Isomeric SMILES

COC(=O)/C=C/C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201274298
Record name Methyl (2E)-3-(4-pyridinyl)-2-propenoate
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Molecular Weight

163.17 g/mol
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CAS No.

81124-49-4, 7340-34-3
Record name Methyl (2E)-3-(4-pyridinyl)-2-propenoate
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Record name 4-Pyridineacrylic acid, methyl ester
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Record name 4-Pyridineacrylic acid, methyl ester
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Record name Methyl (2E)-3-(4-pyridinyl)-2-propenoate
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Record name methyl (2E)-3-(pyridin-4-yl)prop-2-enoate
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Synthetic Methodologies for Methyl 3 4 Pyridyl Acrylate and Its Structural Analogs

Direct Synthetic Routes to Methyl-3-(4-pyridyl)acrylate (B1599253)

Direct methods for synthesizing this compound often involve the formation of the carbon-carbon double bond of the acrylate (B77674) group. Key approaches include Knoevenagel condensation, Horner-Wadsworth-Emmons olefination, and direct esterification or transesterification.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a widely utilized and efficient method for preparing 3-(pyridin-4-yl)acrylic acid derivatives. This reaction typically involves the condensation of 4-pyridinecarboxaldehyde (B46228) with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. bas.bg The reaction is often carried out in the presence of a base like pyridine (B92270), which can also serve as the solvent. For instance, refluxing a mixture of 4-pyridinecarboxaldehyde and malonic acid in pyridine for several hours, followed by acidification, can yield (E)-3-(pyridin-4-yl)acrylic acid in high yields. This acrylic acid can then be esterified to produce this compound.

A notable variation is the Doebner modification of the Knoevenagel condensation, which allows for the condensation of aldehydes with compounds containing carboxylic acid groups and includes a pyridine-induced decarboxylation step. organic-chemistry.org Catalyst-free Knoevenagel condensations have also been reported, offering an environmentally friendly alternative by using a mixture of water and ethanol (B145695) as the solvent at room temperature. bas.bg

Table 1: Examples of Knoevenagel Condensation for Pyridylacrylates
AldehydeActive Methylene CompoundCatalyst/ConditionsProductReference
4-PyridinecarboxaldehydeMalonic AcidPyridine, reflux(E)-3-(pyridin-4-yl)acrylic acid
4-PyridinecarboxaldehydeMethyl CyanoacetateH2O:EtOH, room temp.(E)-Methyl-2-cyano-3-(pyridin-4-yl)acrylate bas.bg

Horner-Wadsworth-Emmons (HWE) Reaction Pathways

The Horner-Wadsworth-Emmons (HWE) reaction provides a powerful and stereoselective method for the synthesis of alkenes, particularly favoring the formation of (E)-isomers. wikipedia.org In the context of this compound synthesis, this reaction involves the olefination of 4-pyridinecarboxaldehyde with a phosphonate-stabilized carbanion, such as the one derived from trimethyl phosphonoacetate or methyl (diethylphosphono)acetate. chemicalbook.com The reaction is typically initiated by deprotonating the phosphonate (B1237965) ester with a strong base like sodium hydride or n-butyllithium in an aprotic solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com The resulting carbanion then reacts with the aldehyde to form the desired acrylate. This method offers good control over the double bond geometry.

Esterification and Transesterification Strategies

Once 3-(4-pyridyl)acrylic acid is synthesized, for example, via Knoevenagel condensation, it can be converted to its methyl ester through esterification. Standard esterification procedures, such as reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, can be employed. Alternatively, the acid can be activated, for instance, by converting it to an acyl chloride using thionyl chloride, followed by reaction with methanol.

Transesterification is another viable route, where an existing ester of 3-(4-pyridyl)acrylic acid is converted to the methyl ester by reaction with methanol in the presence of a suitable catalyst.

A direct synthesis of methyl 3-(4-pyridyl)propenoate has also been reported via a palladium-catalyzed Heck-type reaction between 4-bromopyridine (B75155) and methyl acrylate. prepchem.com

Derivatization from Pyridine and Acrylic Acid Precursors

The synthesis of structural analogs of this compound can be achieved by modifying the pyridine ring or the acrylic acid precursor before or after the main acrylate-forming reaction.

Synthesis of Substituted Acrylic Acids as Intermediates

The properties of the final compound can be tuned by introducing substituents onto the acrylic acid backbone. One common strategy is to use substituted malonic acid derivatives in the Knoevenagel condensation. For example, using a substituted malonic acid with 4-pyridinecarboxaldehyde will result in a 2-substituted-3-(4-pyridyl)acrylic acid.

Furthermore, α,β-unsaturated carboxylic acids can be synthesized through various methods, including Rh(III)-catalyzed decarboxylative coupling with α,β-unsaturated O-pivaloyl oximes. nih.govacs.org This approach allows for the creation of diversely substituted pyridines. nih.govacs.org

Functionalization of Pyridine Moieties Pre- or Post-Acrylate Formation

The pyridine ring itself is a versatile scaffold that can be functionalized to create a wide array of analogs. Due to the electron-deficient nature of the pyridine ring, direct electrophilic substitution is challenging. beilstein-journals.org However, various strategies exist for its functionalization.

Pre-functionalization involves using a substituted pyridine derivative as the starting material. For instance, a substituted 4-pyridinecarboxaldehyde can be used in the Knoevenagel or HWE reaction to introduce substituents at various positions on the pyridine ring. The synthesis of 3-(2-chloro-pyridin-4-yl)-acrylic acid ethyl ester from 2-chloro-4-pyridinecarboxaldehyde is an example of this approach.

Post-functionalization involves modifying the pyridine ring after the acrylate moiety has been formed. This can include reactions like N-oxidation of the pyridine nitrogen. The resulting pyridine N-oxides can then undergo further reactions to introduce substituents. researchgate.net Additionally, methods for the late-stage functionalization of complex molecules containing pyridine rings have been developed, such as C–H fluorination followed by nucleophilic aromatic substitution, which allows for the introduction of various functional groups. acs.org

Catalytic Systems in the Synthesis of this compound

The choice of catalyst plays a crucial role in the synthesis of this compound, influencing reaction efficiency, yield, and conditions. Various catalytic systems have been explored, each with its own advantages and specific applications.

Organic bases are commonly employed as catalysts in the synthesis of acrylic acid derivatives. Their primary function is to act as a proton scavenger or to activate one of the reactants.

Pyridine: Pyridine and its derivatives can be effective catalysts in reactions such as the Knoevenagel condensation for the synthesis of related acrylic acids. In some esterification reactions, pyridine is used to neutralize the acid formed, driving the reaction forward. researchgate.netscispace.com The basicity and steric hindrance of the pyridine catalyst can influence the reaction yield. jocpr.com For instance, in certain acylation reactions, pyridine has been shown to be a more effective catalyst than triethylamine (B128534). jocpr.com

Triethylamine (TEA): Triethylamine is another widely used organic base in organic synthesis. It serves a similar role to pyridine in neutralizing acidic byproducts. scispace.com In the context of synthesizing this compound via Heck coupling, triethylamine is used as a base in conjunction with a palladium catalyst. prepchem.com However, in some reactions, the steric bulk of triethylamine's ethyl groups can hinder its ability to act as a catalyst compared to the less sterically hindered pyridine. jocpr.com

The selection between pyridine and triethylamine can significantly impact the outcome of the synthesis, with factors like the specific reaction mechanism and steric effects playing a determining role.

Inorganic bases and metal salts offer an alternative catalytic approach, often providing different reactivity and selectivity compared to organic bases.

Sodium Methylate (Sodium Methoxide): As a strong base, sodium methylate is utilized in various organic transformations. merckmillipore.comevonik.com It can be used as a catalyst in condensation reactions, such as the Claisen-Schmidt condensation, to produce cinnamate (B1238496) derivatives. researchgate.net In reactions involving acrylates, sodium methoxide (B1231860) can facilitate additions to the double bond. prepchem.com

Silver Acetate (B1210297): While less common, silver salts like silver acetate can catalyze certain addition reactions. For instance, it has been used to catalyze the reaction between aldehydes and methyl acrylate, although the mechanism may involve radical pathways. kyoto-u.ac.jp

Bismuth(III) Nitrate (B79036): Bismuth(III) nitrate has emerged as a versatile and environmentally friendly catalyst for various organic reactions. umich.edumdpi.comwiley-vch.de It can be used in one-pot syntheses and has been shown to be effective in the oxidation of alcohols and in Biginelli-type reactions. umich.edumdpi.com Its catalytic activity is also noted in the synthesis of dihydropyridones under solvent-free conditions. researchgate.net The use of bismuth(III) nitrate often involves mild reaction conditions and can be a greener alternative to more toxic catalysts. mdpi.comacs.org

Table 1: Comparison of Inorganic Catalysts in Acrylate Synthesis

Catalyst Typical Reaction Type Key Advantages
Sodium Methylate Condensation, Michael Addition Strong base, readily available. merckmillipore.comresearchgate.net
Silver Acetate Addition Reactions Can catalyze specific additions. kyoto-u.ac.jp
Bismuth(III) Nitrate Oxidation, Condensation Environmentally friendly, versatile. umich.edumdpi.com

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, represents a powerful and widely used method for forming carbon-carbon bonds, including the synthesis of this compound. eie.grchemie-brunschwig.chresearchgate.net

The Heck reaction is a prominent example, involving the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. prepchem.comeie.gr For the synthesis of this compound, this typically involves the reaction of a 4-halopyridine with methyl acrylate. prepchem.com

A typical Heck reaction for this synthesis involves:

Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor. prepchem.com

Ligand: Phosphine (B1218219) ligands, such as tri(o-tolyl)phosphine, are often used to stabilize the palladium catalyst and promote the desired reactivity.

Base: An organic base like triethylamine is required to neutralize the hydrogen halide formed during the reaction. prepchem.com

Solvent: A polar aprotic solvent such as acetonitrile (B52724) is often employed. prepchem.com

The reaction mixture is typically heated to facilitate the coupling process. prepchem.com This methodology is highly versatile and tolerates a wide range of functional groups. chemie-brunschwig.ch

Other transition metals like rhodium and nickel have also been investigated for similar coupling reactions, sometimes offering different reactivity or selectivity. rsc.orgmdpi.com

Inorganic Base and Metal Salt Catalysis (e.g., Sodium Methylate, Silver Acetate, Bi(III)Nitrate)

Advanced Synthetic Techniques and Green Chemistry Considerations

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods. royalsocietypublishing.org This includes the use of alternative energy sources and the reduction or elimination of hazardous solvents.

The use of ultrasound irradiation can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.comresearchgate.net This technique, known as sonochemistry, promotes reactions through acoustic cavitation. researchgate.net

In the context of synthesizing compounds structurally related to this compound, ultrasound has been successfully applied to:

Condensation reactions: Ultrasound can dramatically reduce the reaction time for condensation reactions from hours to minutes. nih.gov

Cycloaddition reactions: Catalyst-free [3+2] cycloadditions have been achieved using ultrasound. smolecule.com

Radical cascade reactions: The sono-Fenton process has been used for the rapid synthesis of indolines, with reactions completing in as little as 60 seconds. nih.gov

The benefits of ultrasound-assisted synthesis include improved energy efficiency and the ability to carry out reactions at lower temperatures. nih.gov

Eliminating organic solvents is a key goal of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. dergipark.org.trtandfonline.comtandfonline.com

Solvent-Free Reactions: Many reactions can be carried out under solvent-free conditions, either by grinding the solid reactants together or by heating a neat mixture of the reactants. dergipark.org.trtandfonline.com This approach can lead to higher reaction rates and simpler work-up procedures. mdpi.com For example, the Hantzsch-like condensation to form functionalized pyridines has been successfully performed under solvent-free conditions. conicet.gov.ar Microwave irradiation is often combined with solvent-free conditions to further enhance reaction rates. dergipark.org.tr

Aqueous Reaction Conditions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.com Performing organic reactions in water can offer unique reactivity and selectivity. For example, ultrasound-assisted synthesis of various heterocyclic compounds has been shown to be highly efficient in water, often providing better yields in shorter times compared to organic solvents. mdpi.comresearchgate.net

Table 2: Green Chemistry Approaches in Synthesis

Technique Description Advantages
Ultrasound-Assisted Synthesis Use of ultrasonic waves to promote reactions. Faster reaction rates, higher yields, energy efficient. nih.govnih.gov
Solvent-Free Conditions Reactions conducted without a solvent. Reduced waste, simpler work-up, often faster. dergipark.org.trmdpi.com
Aqueous Conditions Use of water as the reaction solvent. Environmentally benign, safe, can enhance reactivity. mdpi.comresearchgate.net

Mechanistic Investigations of Reactions Involving Methyl 3 4 Pyridyl Acrylate

Fundamental Organic Reaction Mechanisms

Michael Addition Pathways and Proton Transfer Processes

The Michael addition, a cornerstone of carbon-carbon bond formation, is a highly relevant reaction pathway for methyl-3-(4-pyridyl)acrylate (B1599253). The electron-withdrawing nature of the acrylate (B77674) group makes the β-carbon susceptible to attack by nucleophiles.

In the context of this compound, the reaction mechanism often involves the activation of a Michael donor by a base, which then adds to the electron-deficient double bond. mdpi.com For instance, the aza-Michael addition of amines to methyl acrylate has been shown to be effectively catalyzed by copper-based metal-organic frameworks (CuBTC), highlighting the role of heterogeneous catalysts in promoting these reactions with high yields and chemoselectivity. researchgate.net The proposed mechanism involves the catalyst activating the vinyl group of the acrylate, thereby facilitating the nucleophilic attack by the amine. researchgate.net

Proton transfer is a critical and often rate-determining step in these reactions. researchgate.net The transfer of a proton can occur in a concerted or stepwise manner, and its dynamics can be significantly influenced by the solvent and the presence of proton transfer agents. dtic.milnih.gov For example, in the Michael addition of secondary amines to 2-vinyl pyridine (B92270), hexafluoroisopropanol (HFIP) has been shown to act as an effective solvent, facilitating a relay proton transfer step. researchgate.net The study of proton transfer processes in similar systems, such as the oxidation of 2-mercapto-5-methyl-l,3,4-thiadiazole, has revealed that weak bases like pyridine can facilitate the reaction by promoting the formation of the more reactive thiolate anion through bimolecular proton transfer. dtic.mil

The interplay between the Michael addition and subsequent intramolecular reactions can lead to the formation of complex heterocyclic structures. For example, a proposed mechanism for the formation of substituted piperidine-2,6-diones involves a Michael addition followed by an intramolecular imidation cascade. researchgate.net

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring of this compound can undergo both nucleophilic and electrophilic substitution reactions, although its reactivity is significantly influenced by the nitrogen atom.

Nucleophilic Substitution:

The pyridine ring is generally more susceptible to nucleophilic attack than benzene (B151609), particularly at the 2- and 4-positions, due to the electron-withdrawing effect of the nitrogen atom. abertay.ac.ukuoanbar.edu.iq This effect is further enhanced in pyridinium (B92312) salts, which are readily attacked by nucleophiles. abertay.ac.uk The presence of a substituent at the 4-position, as in this compound, makes this position a prime target for nucleophilic substitution, especially if the existing group is a good leaving group. google.com The process often proceeds through an addition-elimination mechanism. abertay.ac.uk

Kinetic studies of nucleophilic substitution reactions on 4-substituted-2,6-dinitrochlorobenzenes with pyridines have shown that the reaction rates are influenced by the substituents on both the substrate and the pyridine, as well as the solvent composition. researchgate.net These reactions are thought to proceed via an SNAr-Ad.E mechanism. researchgate.net

Electrophilic Substitution:

Conversely, the pyridine ring is less reactive towards electrophilic substitution than benzene because the nitrogen atom deactivates the ring. uoanbar.edu.iqquimicaorganica.org Electrophilic attack is generally favored at the 3- and 5-positions, as the intermediates formed by attack at the 2- or 4-positions are destabilized by placing a positive charge on the nitrogen atom. uoanbar.edu.iqquimicaorganica.org However, the reactivity can be modified by the presence of other substituents. For pyridine N-oxides, electrophilic substitution, such as nitration, occurs more readily and directs the incoming group to the 4-position. abertay.ac.uk

Hydrolysis and Transesterification Reaction Dynamics

The ester group of this compound is susceptible to hydrolysis and transesterification reactions.

Hydrolysis:

Hydrolysis of the ester can be catalyzed by either acid or base. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. The free energy of hydrolysis of esters is related to the pKa of the corresponding carboxylic acid. cdnsciencepub.com

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is often catalyzed by acids, bases, or organometallic compounds. google.comacs.org For methyl (meth)acrylates, chemoselective transesterification can be achieved using sterically demanding catalysts, which favor the desired reaction over undesired Michael additions. researchgate.net For instance, sodium(I) or magnesium(II) aryloxides derived from 2,6-di-tert-butyl-4-methylphenol have been shown to be effective catalysts for this purpose. researchgate.net The mechanism is believed to involve the formation of monomeric and dimeric active species. researchgate.net

Stereochemical and Regiochemical Control in Reactions

E/Z Isomerism and Stereoselective Synthesis

The double bond in the acrylate moiety of this compound gives rise to the possibility of E/Z isomerism. The relative stability and reactivity of these isomers can play a crucial role in the stereochemical outcome of reactions.

The E/Z nomenclature system is used to designate the configuration of alkenes where the cis/trans system is ambiguous. uou.ac.inlibretexts.org The assignment is based on the Cahn-Ingold-Prelog priority rules for the substituents on each carbon of the double bond. uou.ac.inlibretexts.org If the higher priority groups are on the same side of the double bond, the isomer is designated as (Z), and if they are on opposite sides, it is designated as (E). uou.ac.inlibretexts.org

The photocatalytic E → Z isomerization of polarized alkenes has been studied, and the selectivity is influenced by the substituents on the alkene. acs.org This demonstrates that the configuration of the double bond can be controlled under specific reaction conditions.

Stereoselective synthesis aims to control the formation of a specific stereoisomer. In the context of reactions involving this compound, this can be achieved through various strategies. For example, the solid-state photochemical [2+2] cycloaddition of salts of trans-3-(4-pyridyl)acrylic acid has been shown to produce stereoisomers of cyclobutane (B1203170) derivatives with high selectivity. researchgate.net The stereochemical outcome is controlled by the anions present in the salts, which dictate the packing arrangement of the monomers in the crystal lattice. researchgate.net

Furthermore, stereoselective synthesis of complex molecules like 3,4-dihydro-7-nitrocoumarins has been achieved through isocyanide-based multicomponent reactions, yielding specific diastereoisomers. academie-sciences.fr The use of chiral auxiliaries is another common strategy to induce stereoselectivity in reactions such as the Diels-Alder reaction. acs.org

Regioselectivity in Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful tools for the construction of cyclic compounds. The regioselectivity of these reactions determines which of the possible constitutional isomers is formed.

In the context of this compound, the acrylate moiety can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. The regiochemical outcome is governed by the electronic and steric properties of the reactants. acs.org

For example, in 1,3-dipolar cycloaddition reactions, the regioselectivity can be switched by confining the reactants within a molecular cage. rsc.org Studies on the reaction of 4-azido(alkyl)-pyridine-N-oxides with a propynyl-pyridinone derivative inside a bis-calix jst.go.jppyrrole cage showed that the regioselectivity switched from the 1,4-isomer to the 1,5-isomer of the triazole product depending on the length of the alkyl spacer on the azide. rsc.org

Theoretical studies, such as those using the frontier molecular orbital (FMO) model and density functional theory (DFT), are often employed to rationalize and predict the regioselectivity of cycloaddition reactions. researchgate.net For the 1,3-dipolar cycloaddition of diazomethane (B1218177) with methyl acrylate, calculations have shown that the reaction proceeds through an asynchronous concerted mechanism, and the observed regioselectivity can be explained by analyzing the activation energies and philicity indexes. researchgate.net

The use of aqueous media and catalysts can also influence the regioselectivity of cycloaddition reactions. academie-sciences.fr For instance, the Diels-Alder reaction between cyclopentadiene (B3395910) and methyl acrylate has been studied in deep eutectic solvents, demonstrating the potential of these green solvents to influence reaction rates. nih.gov

Photochemical and Photoinduced Reaction Mechanisms

This section explores the mechanistic details of photochemical reactions involving this compound, focusing on its dimerization, intramolecular electronic phenomena, and the role of external agents in initiating these transformations.

[2+2] Cycloaddition and Dimerization Mechanisms

The photochemical [2+2] cycloaddition is a characteristic reaction of olefins, including this compound, leading to the formation of cyclobutane dimers. This reaction is highly dependent on the spatial arrangement of the monomer units, which can be controlled by the physical state (solid-state vs. solution) and the use of templates.

In the solid state, the crystal packing of the reactant molecules pre-organizes the olefins for reaction. The head-to-head or head-to-tail orientation of the monomers in the crystal lattice dictates the stereochemistry of the resulting cyclobutane product. For salts of the related trans-3-(4-pyridyl)acrylic acid, different anions can control the parallel orientation of the monomers, leading to the stereoselective synthesis of either head-to-head or head-to-tail cyclobutane derivatives in quantitative yields. researchgate.net This photo-reactivity is often absent in solution, highlighting the critical role of solid-state pre-organization. researchgate.net

Metal ions can also serve as templates to direct the photodimerization. For instance, silver(I) complexes of 4-pyridyl acrylic acid, its methyl ester, and its amide have been shown to facilitate [2+2] photodimerization. acs.org In these complexes, argentophilic (Ag···Ag) interactions, assisted by nitrate (B79036) ions, template the olefin molecules. Irradiation of these complexes with UV or sunlight results in the formation of the corresponding head-to-head dimers in nearly 100% yields, as confirmed by ¹H NMR spectroscopy. acs.org In one case, the transformation from monomeric complex to dimeric product was observed to occur in a single-crystal-to-single-crystal fashion. acs.org The mechanism generally proceeds via the excitation of the olefin to its triplet state, which then reacts with a ground-state olefin to form a 1,4-diradical intermediate that subsequently closes to form the cyclobutane ring. The specific regioselectivity (head-to-head) observed in the templated reactions suggests a highly organized assembly where this approach is sterically or electronically favored. acs.orgnih.gov

Table 1: Templated [2+2] Photodimerization of Pyridyl Acrylate Derivatives

ReactantTemplateReaction ConditionProductYieldSource
4-Pyridyl Acrylic AcidAg(I) / NitrateUV/SunlightHead-to-Head Dimer~100% acs.org
This compoundAg(I) / NitrateUV/SunlightHead-to-Head DimerGood acs.org
4-Pyridyl Acryl AmideAg(I) / NitrateUV/SunlightHead-to-Head Dimer~100% acs.org

Photoinduced Intramolecular Charge Transfer Phenomena

Molecules containing both electron-donating and electron-accepting moieties connected by a π-system, like this compound, can exhibit photoinduced intramolecular charge transfer (ICT). In this process, the absorption of a photon promotes the molecule to a locally excited (LE) state, from which it can relax to a new, lower-energy excited state characterized by a significant separation of charge.

Studies on analogous donor-acceptor systems provide insight into this mechanism. For example, (E)-3-(4-Methylamino-phenyl)-acrylic acid methyl ester, which features a strong donor (methylamino) and an acceptor (acrylate), displays dual fluorescence emissions. nih.gov These emissions are attributed to the initial LE state and a stabilized twisted intramolecular charge transfer (TICT) state. In the TICT state, the donor and acceptor groups twist relative to each other, a geometric change that facilitates a more complete charge separation. nih.gov Theoretical calculations using time-dependent density functional theory (TDDFT) support the existence of this stabilized twisted excited state, which is responsible for the red-shifted, charge-transfer emission. nih.gov

Similarly, other pyridinium derivatives are known to undergo efficient ICT. researchgate.netrsc.org In this compound, the pyridine ring acts as the electron-accepting unit, while the methyl acrylate portion can be considered part of the π-bridge or a weak donor. Upon photoexcitation, an electron is transferred from the acrylate end towards the pyridine ring, creating a transient dipole. The efficiency and characteristics of this ICT process are sensitive to solvent polarity, with more polar solvents typically stabilizing the charge-separated state. researchgate.net This phenomenon is fundamental to understanding the molecule's photophysical properties and its potential use in applications requiring light-induced electronic changes.

Role of Photosensitizers in Reaction Initiation

A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule, thereby inducing a chemical reaction in the second molecule without being consumed itself. researchgate.net Photosensitizers can initiate reactions like [2+2] cycloadditions by providing an alternative, often more efficient, pathway to generate the necessary reactive excited state of the substrate.

There are two main mechanisms for photosensitization:

Type I Mechanism: The excited photosensitizer directly reacts with the substrate, often through an electron or hydrogen atom transfer, to produce radical ions or free radicals that initiate the subsequent reaction. mdpi.com

Type II Mechanism: The excited photosensitizer transfers its energy to the substrate molecule, typically promoting it from its ground singlet state to a reactive triplet state. This is a common pathway for initiating [2+2] cycloadditions, which often proceed through a triplet state intermediate. A common Type II process involves the photosensitizer transferring energy to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). researchgate.netnih.gov

A variety of compounds can act as photosensitizers, with aromatic ketones like benzophenone (B1666685) and its derivatives being particularly common. researchgate.netgoogle.com These molecules efficiently absorb UV light to form a long-lived triplet state that can act as an energy-transfer agent. For a reaction like the dimerization of this compound, a suitable photosensitizer would be one whose triplet energy is higher than that of the acrylate. Upon irradiation, the sensitizer (B1316253) would absorb the light, undergo intersystem crossing to its triplet state, and then transfer this triplet energy to a molecule of this compound, which would then react with a ground-state molecule to form the dimer.

Enzyme Inhibition Mechanisms by this compound and Analogs

The chemical structure of this compound, specifically the α,β-unsaturated carbonyl system, suggests it can act as a mechanism-based enzyme inhibitor. This type of inhibition occurs when a substrate analog is processed by an enzyme, generating a reactive intermediate that covalently binds to the enzyme's active site, leading to irreversible inactivation.

The acrylate moiety is a well-known Michael acceptor, meaning it is susceptible to nucleophilic attack at the β-carbon. Many enzymes utilize nucleophilic amino acid residues, such as cysteine or lysine, in their catalytic mechanisms. A plausible inhibition mechanism for this compound involves the nucleophilic attack by a key residue in an enzyme's active site onto the electron-deficient double bond of the acrylate.

Detailed studies on the inhibition of pyruvate (B1213749) formate (B1220265) lyase (PFL) by the simple analogs acrylate and methacrylate (B99206) provide a strong model for this mechanism. acs.orgescholarship.org In this system, a cysteine thiyl radical in the PFL active site initiates the reaction. However, a more general mechanism applicable to many enzymes involves the attack of a cysteine thiol group (Cys-SH).

The proposed mechanism is as follows:

Binding: this compound binds to the enzyme's active site, likely mimicking a natural substrate.

Michael Addition: A nucleophilic cysteine residue in the active site attacks the β-carbon of the acrylate double bond.

Covalent Adduct Formation: This attack forms a stable covalent thioether bond between the enzyme and the inhibitor. acs.orgescholarship.org This covalent modification permanently blocks the active site, preventing the binding and turnover of the natural substrate, resulting in irreversible inhibition.

Research on synthetic pyruvate analogs as inhibitors for the pyruvate dehydrogenase complex (PDHC) further supports this concept. oncotarget.com Analogs like acetyl phosphinate act as potent competitive inhibitors that can also cause irreversible inactivation upon preincubation with the enzyme. oncotarget.com This highlights a common strategy where molecules that mimic the structure of a substrate can achieve potent and specific enzyme inhibition.

Table 2: Kinetic Parameters of PDHC Inhibition by Pyruvate Analogs

InhibitorInhibition TypeKi (μM)IC50 (μM)Source
Acetyl Phosphinate (AcPH)Competitive / Irreversible0.1~0.2 oncotarget.com
Acetyl Phosphonate (B1237965) Methyl Ester (AcPMe)Competitive40>1000 oncotarget.com

Mentioned Compounds

Polymerization Science of Methyl 3 4 Pyridyl Acrylate and Its Analogs

Homopolymerization Studies

Free Radical Polymerization Kinetics and Control

The free radical polymerization of vinyl monomers is a cornerstone of polymer synthesis, and understanding the kinetics and control mechanisms is crucial for producing well-defined materials. While specific kinetic data for methyl-3-(4-pyridyl)acrylate (B1599253) is not extensively documented in readily available literature, a comprehensive understanding can be derived from studies of its close structural analogs, methyl acrylate (B77674) (MA) and methyl methacrylate (B99206) (MMA).

The kinetics of free radical polymerization are fundamentally described by the interplay of initiation, propagation, and termination steps. For acrylates, the propagation rate coefficients (k p) are a key parameter. It has been observed that for a series of acrylate monomers with varying ester groups, the k p values are remarkably similar. caltech.edu This suggests that the polymerization kinetics of this compound would be in a similar range to that of methyl acrylate under conventional free radical conditions.

However, conventional free radical polymerization often leads to polymers with broad molecular weight distributions and limited architectural control. To overcome these limitations, controlled radical polymerization (CRP) techniques have been developed. Atom Transfer Radical Polymerization (ATRP) is a particularly robust method for controlling the polymerization of acrylates and methacrylates. nih.gov In ATRP, a dynamic equilibrium is established between active propagating radicals and dormant species, typically through a transition metal complex. nih.gov This equilibrium minimizes the concentration of active radicals at any given time, thereby suppressing termination reactions and allowing for the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices (PDI). nih.govresearchgate.net

For methyl acrylate, ATRP catalyzed by copper complexes with ligands such as N,N,N',N',N''-pentamethyldiethylenetriamine (PMDETA) or substituted bipyridines has been shown to proceed with first-order kinetics with respect to monomer concentration, indicating a constant number of active species throughout the polymerization. nih.gov The rate of polymerization in ATRP is dependent on the concentrations of monomer, initiator, and catalyst, as well as the equilibrium constant (K eq = k a /k d ), which reflects the ratio of the activation (k a ) and deactivation (k d ) rate constants. nih.gov

Computational studies using Density Functional Theory (DFT) have further illuminated the propagation kinetics of acrylates. These studies can predict the activation energies and rate constants for the addition of a radical to a monomer, providing insights into the reactivity of different acrylate derivatives. researchgate.net Such theoretical approaches could be applied to this compound to predict its polymerization behavior and guide the selection of optimal reaction conditions for controlled polymerization.

The termination mechanism in radical polymerization of acrylates and methacrylates is another critical aspect, involving either combination or disproportionation of two growing polymer radicals. For poly(methyl methacrylate) radicals, disproportionation is the dominant termination pathway, while for polystyrene radicals, combination is favored. researchgate.net The termination mechanism for poly(this compound) would likely be influenced by the steric and electronic effects of the pyridyl group.

A summary of typical conditions for the controlled radical polymerization of methyl acrylate is presented in the table below.

Parameter Condition Reference
Polymerization Type Atom Transfer Radical Polymerization (ATRP) nih.gov
Monomer Methyl Acrylate (MA) nih.gov
Catalyst System CuBr / dNbpy (4,4'-di(5-nonyl)-2,2'-bipyridine) nih.gov
Initiator Methyl 2-bromopropionate (MBrP) nih.gov
Solvent Bulk or solution (e.g., THF) nih.gov
Temperature Typically 50-100 °C nih.gov

Anionic Polymerization Mechanism and Active Center Stabilization

Anionic polymerization offers another powerful route to well-defined polymers, particularly for monomers with electron-withdrawing groups. However, the anionic polymerization of acrylic monomers, including this compound, is often complicated by side reactions. tdl.org The primary challenge lies in the high reactivity of the propagating carbanion, which can attack the carbonyl group of the ester in the monomer or the polymer backbone, leading to termination or branching. tdl.orgresearchgate.net

The active center in the anionic polymerization of acrylates is an enolate anion. Current time information in Bangalore, IN. The stability of this active center is paramount for achieving a "living" polymerization, where termination and chain transfer reactions are absent. For this reason, the choice of initiator, solvent, and temperature is critical. Initiators for anionic polymerization should have a reactivity comparable to that of the propagating species to ensure efficient initiation. mdpi.com

To mitigate side reactions and stabilize the propagating centers, several strategies have been developed. One effective approach is the use of stabilizing additives or ligands. These additives can modify the environment of the growing chain end, reducing its nucleophilicity while maintaining its reactivity towards monomer addition. Current time information in Bangalore, IN. Commonly used stabilizers for the anionic polymerization of (meth)acrylates include:

Alkali metal alkoxides: These can form mixed complexes with the propagating chain ends. Current time information in Bangalore, IN.

Alkali metal halides: Lithium chloride (LiCl) is frequently used and is known to decrease the rate of termination. mdpi.com

Alkylaluminiums: These can act as Lewis acids to coordinate with the active center. Current time information in Bangalore, IN.

The presence of the pyridyl group in this compound introduces additional complexity and potential for control. The nitrogen atom in the pyridine (B92270) ring can act as a Lewis base and interact with the counter-ion of the propagating chain end or with other components of the polymerization system. This interaction can influence the stereochemistry of the polymerization and the stability of the active center. In the anionic polymerization of methyl methacrylate (MMA), the use of pyridine as a solvent or additive has been shown to lead to the formation of highly syndiotactic polymers. rsc.org This is attributed to the coordination of pyridine to the propagating chain end, which directs the incoming monomer unit.

Furthermore, the electron-withdrawing nature of the pyridyl group is expected to activate the vinyl group of the monomer towards nucleophilic attack, potentially enhancing the rate of polymerization. mdpi.com However, the basicity of the pyridine nitrogen could also lead to side reactions with certain initiators or other components of the system. Therefore, careful selection of the reaction conditions is essential for the successful anionic polymerization of this compound.

A summary of key aspects of the anionic polymerization of acrylates is provided in the table below.

Factor Influence on Anionic Polymerization of Acrylates Reference
Propagating Species Enolate anion Current time information in Bangalore, IN.
Side Reactions Nucleophilic attack on the ester carbonyl group tdl.orgresearchgate.net
Stabilization Strategies Use of ligands (alkali metal alkoxides, LiCl), low temperatures Current time information in Bangalore, IN.mdpi.com
Role of Pyridyl Group Potential for coordination to the active center, influencing stereochemistry and stability rsc.org

Copolymerization with Diverse Monomers

Ethylene (B1197577)/Methyl Acrylate Copolymerization via Late Transition Metal Catalysts

The incorporation of polar monomers like acrylates into non-polar polyolefin backbones is a significant challenge in polymer chemistry. Early transition metal catalysts, such as Ziegler-Natta systems, are highly oxophilic and are readily deactivated by the polar functional groups of monomers like methyl acrylate. researchgate.netmdpi.com In contrast, late transition metal catalysts, particularly those based on palladium (Pd) and nickel (Ni), exhibit a lower oxophilicity and are more tolerant of polar functionalities. researchgate.netmdpi.commdpi.com

A breakthrough in this area was the development of α-diimine palladium and nickel catalysts by Brookhart and coworkers. mdpi.com These catalysts have demonstrated the ability to copolymerize ethylene with methyl acrylate, leading to the formation of functionalized polyethylenes. mdpi.comresearchgate.netacs.org The resulting copolymers are typically highly branched, with the acrylate units often located at the ends of the branches. mdpi.com

The mechanism of this copolymerization involves the migratory insertion of the monomers into the metal-alkyl bond of the catalyst. rsc.org For the incorporation of methyl acrylate, a 2,1-insertion (where the bond is formed between the metal and the carbon atom adjacent to the ester group) is generally favored. caltech.edu This leads to the formation of a stable five- or six-membered chelate intermediate, where the carbonyl oxygen of the acrylate coordinates to the metal center. caltech.edu

The structure of the catalyst, particularly the steric bulk of the ligands, plays a crucial role in the catalytic activity, the molecular weight of the resulting copolymer, and the level of acrylate incorporation. mdpi.comacs.org For instance, palladium catalysts with bulky aryl substituents on the α-diimine ligand have been shown to produce higher molecular weight copolymers with significant methyl acrylate incorporation. mdpi.comacs.org

More recent developments have focused on other ligand systems, such as phosphine-sulfonate and pyridylimino ligands. caltech.eduresearchgate.netacs.org Nickel catalysts with pyridylimino ligands have been used to produce hyperbranched ethylene-methyl acrylate copolymers with tunable amounts of incorporated methyl acrylate. acs.orgunits.itresearchgate.net The mode of acrylate incorporation (in-chain versus at the chain end) can also be influenced by the catalyst structure and the reaction conditions. mdpi.comresearchgate.net

A summary of representative late transition metal catalyst systems for ethylene/methyl acrylate copolymerization is presented below.

Catalyst Type Metal Center Typical Ligand Resulting Copolymer Structure Reference
α-DiiminePd, NiBulky N-aryl substituted α-diiminesHighly branched, acrylate at chain ends mdpi.comacs.org
Phosphine-SulfonatePdDrent-type ligandsLinear copolymers with in-chain acrylate caltech.edu
PyridyliminoNiSubstituted pyridyliminesHyperbranched, tunable acrylate incorporation acs.orgunits.itresearchgate.net

Controlled Incorporation of Pyridyl Acrylate Units into Polymer Chains

The controlled incorporation of functional monomers is key to tailoring the properties of copolymers. In the context of ethylene copolymerization, the incorporation of pyridyl acrylate units can be achieved using late transition metal catalysts that are tolerant to the basic pyridyl group. The principles governing the incorporation of methyl acrylate, as discussed in the previous section, are largely applicable here.

The level of incorporation of a polar monomer like this compound is influenced by several factors, including the concentration of the polar monomer, the ethylene pressure, the reaction temperature, and the nature of the catalyst. acs.orgd-nb.info Generally, a higher concentration of the polar monomer leads to a higher incorporation level, but often at the expense of catalytic activity and polymer molecular weight. d-nb.info This is because the polar monomer competes with ethylene for coordination to the metal center, and the insertion of the polar monomer can be slower than that of ethylene. acs.org

The structure of the catalyst has a profound effect on the incorporation of polar monomers. For pyridylimino nickel catalysts, it has been observed that less sterically hindered catalysts lead to higher incorporation of methyl acrylate. acs.org This suggests that a balance must be struck between the steric bulk required to prevent chain transfer and the accessibility of the metal center for the coordination of the polar monomer.

The mode of incorporation of the pyridyl acrylate unit—whether it is located within the polymer backbone (in-chain) or at the end of a branch—is also determined by the catalyst and reaction conditions. mdpi.comresearchgate.net For some palladium-based systems, the acrylate units are primarily found at the chain ends, resulting from a process of chain walking and β-hydride elimination after the insertion of the polar monomer. caltech.edu In contrast, other catalyst systems, such as those based on phosphine-sulfonate ligands, can promote in-chain incorporation, leading to more linear functionalized polyethylenes. caltech.edu

The pyridyl group itself can play a role in the copolymerization process. Its ability to coordinate to the metal center could influence the catalyst's behavior and the microstructure of the resulting copolymer. This coordination could either be a deactivating interaction or a directing effect that influences the subsequent monomer insertion.

The synthesis of block copolymers containing segments of polyethylene (B3416737) and poly(pyridyl acrylate) is another avenue for controlled incorporation. This can be achieved through a combination of polymerization techniques, such as synthesizing a polyethylene block via coordination polymerization and then using a transformable end group to initiate the polymerization of the pyridyl acrylate monomer. tdl.org

Alternating Copolymerization Dynamics

Alternating copolymerization is a specific type of copolymerization where the two monomer units add to the growing polymer chain in a regular, alternating fashion. This leads to a highly ordered copolymer structure with the repeating unit -[A-B]-. The tendency for alternation is favored when the two monomers have significantly different electronic properties, for example, one being electron-rich and the other electron-poor.

In the context of copolymerization involving acrylates, late transition metal catalysts have been explored for their potential to promote alternating structures. The alternating copolymerization of olefins with carbon monoxide (CO) using palladium catalysts is a well-established example of this type of controlled polymerization. d-nb.info

For the copolymerization of ethylene and acrylates, achieving perfect alternation is more challenging. However, under certain conditions, a high degree of alternation can be achieved. The mechanism often involves the formation of a stable intermediate after the insertion of one monomer, which then preferentially reacts with the other monomer. For example, after the insertion of an acrylate monomer into a palladium-alkyl bond, the resulting chelate intermediate may be more reactive towards ethylene than towards another acrylate monomer.

The choice of catalyst is critical for promoting alternating copolymerization. The ligand environment around the metal center can influence the relative rates of addition of the two monomers and the stability of the intermediate species. While the copolymerization of ethylene and methyl acrylate with many late transition metal catalysts results in random or blocky structures, there is potential to achieve alternating copolymers through careful catalyst design and optimization of reaction conditions. chinesechemsoc.org

The pyridyl group in this compound could potentially influence the dynamics of alternating copolymerization. Its electronic properties and coordinating ability could enhance the tendency for alternation with an electron-rich comonomer.

Controlled Polymerization Techniques

The synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions from this compound is achievable through various controlled polymerization techniques. These methods are essential for creating materials with tailored properties, leveraging the unique functionality of the pendant pyridyl group.

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization (CRP) method suitable for a wide range of functional monomers, including styrenes, (meth)acrylates, and pyridine derivatives. cmu.eduresearchgate.net The polymerization of this compound and its analogs via ATRP is well-documented, though it requires careful selection of catalytic systems to manage the interaction between the basic pyridine nitrogen and the transition metal catalyst.

The fundamental mechanism of ATRP involves a reversible redox process catalyzed by a transition metal complex, typically copper, which cycles between a lower oxidation state (activator) and a higher oxidation state (deactivator). acs.org This process maintains a low concentration of active radical species, minimizing termination reactions and allowing for controlled chain growth. acs.org

For acrylate monomers, copper-based catalytic systems are most common. cmu.edunih.gov However, the Lewis basicity of the pyridine nitrogen in monomers like this compound can lead to the deactivation of the copper catalyst by forming a stable complex. researchgate.net To overcome this, strong, multidentate ligands that form highly stable complexes with the copper catalyst are employed. Ligands such as tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) and tris(2-pyridylmethyl)amine (B178826) (TPMA) have been used successfully for the polymerization of monomers containing pyridine moieties. cmu.edunih.govresearchgate.net These ligands prevent the displacement of the catalyst by the monomer or the resulting polymer, ensuring the polymerization remains controlled. cmu.edu For instance, the ATRP of 4-vinylpyridine (B31050) (4VP) was effectively controlled using a CuCl/Me6TREN catalyst system with 1-phenylethyl chloride (1-PECl) as the initiator, yielding polymers with low polydispersity (Mw/Mn ≈ 1.1–1.2). researchgate.net Similarly, the synthesis of new acrylate monomers with pendant pyridine groups, such as 4-(3-acryloylpropyl)pyridine, has been successfully achieved via ATRP, demonstrating the feasibility of this technique for structurally related monomers. researchgate.net

The rate of polymerization and the degree of control in ATRP are influenced by several factors including temperature, solvent, and the concentrations of the initiator, catalyst, and deactivator. acs.orgcmu.edu The process allows for the synthesis of complex architectures, including block copolymers and star polymers, by using multifunctional initiators or by sequential monomer addition. cmu.eduacs.org

Table 1: Representative Conditions for ATRP of Pyridine-Containing Acrylates and Analogs

Monomer Initiator Catalyst/Ligand Solvent Temp. (°C) Result Reference
4-Vinylpyridine (4VP) 1-Phenylethyl chloride (1-PECl) CuCl/Me6TREN 2-Propanol 40 Controlled polymerization, Mw/Mn ~ 1.1-1.2 researchgate.net
4-(3-acryloylpropyl)pyridine Ethyl 2-bromoisobutyrate Cu(I)Br/PMDETA Toluene 60 Successful polymerization researchgate.net
Methyl Acrylate (MA) Ethyl 2-bromoisobutyrate (EBiB) CuBr/PMDETA Anisole 60 Controlled polymerization, Mw/Mn = 1.07 cmu.edu
n-Butyl Acrylate (n-BuA) Alkyl Halide NiBr2(PPh3)2 - 85 Controlled polymerization, Mw/Mn = 1.1-1.4 acs.org

This table is illustrative. PMDETA = N,N,N′,N″,N″-Pentamethyldiethylenetriamine; Me6TREN = Tris[2-(dimethylamino)ethyl]amine.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile form of CRP that can be applied to a vast array of monomers under various reaction conditions. merckmillipore.com The control in RAFT is achieved by introducing a thiocarbonylthio compound, known as the RAFT agent or chain transfer agent (CTA), into a conventional free-radical polymerization system. researchgate.net

For monomers containing pyridine groups, such as this compound, a special class of "switchable" RAFT agents is particularly effective. rsc.orgsigmaaldrich.com These agents, typically N-Aryl-N-pyridyl dithiocarbamates, can have their reactivity modulated by the protonation or deprotonation of the pyridyl nitrogen. acs.orgmdpi.com

Deprotonated (Neutral) Form : In its neutral state, the dithiocarbamate (B8719985) is suitable for controlling the polymerization of "less-activated monomers" (LAMs), like vinyl acetate (B1210297) or N-vinylcarbazole. sigmaaldrich.comacs.org

Protonated (Activated) Form : Upon protonation with a strong acid, the RAFT agent becomes significantly more active and capable of controlling the polymerization of "more-activated monomers" (MAMs), a category that includes acrylates like this compound. sigmaaldrich.comacs.orgmdpi.com

This switching ability is crucial for synthesizing well-defined block copolymers containing both MAM and LAM segments. acs.org The polymerization of the MAM block (e.g., poly(this compound)) is conducted first using the protonated RAFT agent. After the first block is formed, the system is deprotonated, and the second, LAM monomer is added to grow the next block. sigmaaldrich.com

The choice of the R and Z groups on the RAFT agent (R-S-C(=S)-Z) is critical for achieving good control over the polymerization. For acrylates, dithioesters and certain dithiocarbamates have shown high transfer coefficients, leading to polymers with low dispersity. acs.org Research on N-aryl-N-pyridyl dithiocarbamates has shown that their effectiveness in controlling methyl acrylate polymerization is influenced by the electronic nature of the substituent on the aryl ring. acs.org

Table 2: Examples of Switchable RAFT Agents for Pyridine-Containing Monomers

RAFT Agent Structure Name Application Reference
Cyanomethyl methyl(4-pyridyl)carbamodithioate Switchable agent for MAMs (protonated) and LAMs (neutral) sigmaaldrich.comgoogle.com
2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate Switchable agent for MAMs (protonated) and LAMs (neutral) google.com
Cyanomethyl (4-methoxyphenyl)(pyridin-4-yl)carbamodithioate Controls polymerization of methyl acrylate (MAM) in protonated form acs.org

Structures are representative. The specific RAFT agent must be chosen based on the monomer and desired polymer characteristics.

Group Transfer Polymerization (GTP) is a living polymerization method primarily used for acrylic monomers. illinois.edu It was first discovered in 1983 for the polymerization of methyl methacrylate. mdpi.com The process involves an initiator, typically a silyl (B83357) ketene (B1206846) acetal (B89532), and a catalyst, which can be a nucleophilic anion (e.g., bifluoride) or a Lewis acid. illinois.eduuni-bayreuth.de During propagation, the silyl group from the initiator is transferred to the incoming monomer molecule, regenerating the silyl ketene acetal at the new chain end. illinois.edu

GTP is well-suited for polymerizing polar vinyl monomers, including both acrylates and vinyl pyridines. mdpi.comuni-bayreuth.de The polymerization of 2-vinylpyridine (B74390) has been achieved using rare earth metal-based GTP (REM-GTP), which proceeds through a repeated 1,4-conjugate Michael-type addition. mdpi.com Given that both the acrylate and vinyl pyridine functionalities are amenable to GTP, it is a viable technique for the controlled polymerization of this compound.

The mechanism can be catalyzed by various compounds:

Nucleophilic Catalysts : Anions such as bifluoride or cyanide can catalyze GTP. The efficiency of the catalyst often correlates with the pKa of its conjugate acid. uni-bayreuth.de

Lewis Acid Catalysts : Lewis acids are believed to activate the monomer by coordinating with the carbonyl oxygen of the acrylate group, making it more susceptible to nucleophilic attack by the silyl ketene acetal chain end. uni-bayreuth.de

Organocatalysts : More recently, organocatalysts like phosphazene bases have been used to catalyze the GTP of methacrylates, enabling the synthesis of complex architectures like multi-armed star polymers. acs.org

GTP allows for the creation of block copolymers and other specialized architectures due to its living nature. illinois.edu For this compound, the Lewis basic pyridine ring could potentially interact with Lewis acid catalysts, necessitating careful selection of the catalytic system to ensure controlled polymerization.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Influence of Monomer Structure on Polymer Architecture and Reactivity

The structure of this compound, which combines an electron-withdrawing acrylate group with a basic pyridyl moiety, significantly influences its polymerization behavior and the architecture of the resulting polymers.

Influence on Reactivity: The reactivity of this compound is distinct from that of its simpler analogs like methyl acrylate and 4-vinylpyridine.

Comparison to Methyl Acrylate (MA): The presence of the 4-pyridyl group introduces a basic site that can interact with polymerization components, particularly the metal catalysts in ATRP. cmu.eduresearchgate.net This requires the use of specialized, strongly coordinating ligands. cmu.edu The pyridine group also imparts pH-responsiveness to the resulting polymer, a feature absent in standard polyacrylates.

Comparison to Vinylpyridines (VP): The acrylate group is a "more activated" polymerizable group compared to the simple vinyl group in VPs. acs.orgmdpi.com This is due to the electron-withdrawing nature of the ester, which stabilizes the propagating radical. This difference in reactivity is critical in copolymerization and in the selection of appropriate control agents, such as in RAFT polymerization. mdpi.com Furthermore, analogs with a flexible spacer between the polymerizable group and the pyridine ring, such as 4-(3-acryloylpropyl)pyridine, can exhibit different reactivity due to reduced steric hindrance and altered electronic effects from the pyridine core. researchgate.net

Influence on Polymer Architecture: The use of controlled polymerization techniques (ATRP, RAFT, GTP) allows the unique structure of this compound to be incorporated into a wide variety of polymer architectures.

Linear and Block Copolymers: Sequential addition of monomers allows for the synthesis of well-defined block copolymers. For example, using switchable RAFT agents, blocks of poly(this compound) can be combined with blocks of less activated monomers. sigmaaldrich.com

Branched and Star Architectures: The synthesis of branched polymers can be achieved by copolymerizing with a small amount of a divinyl or multivinyl monomer in the presence of a chain transfer agent to prevent gelation. researchgate.net Additionally, using multifunctional initiators in ATRP or GTP allows for the "core-first" synthesis of star-shaped polymers where arms of poly(this compound) grow from a central core. acs.orgacs.org The architecture, in turn, influences properties such as solution viscosity and thermal behavior. acs.orgresearchgate.net

Functional Polymers: The pendant pyridyl group serves as a highly versatile functional handle for post-polymerization modification. It can be protonated or quaternized to create polycations and polyelectrolytes, or used to complex with metal ions. researchgate.net This functionality is preserved during controlled polymerization, enabling the design of "smart" polymers that respond to stimuli like pH.

The interplay between the monomer's inherent reactivity and the chosen polymerization technique dictates the final polymer structure, from simple linear chains to complex, functional architectures.

Advanced Spectroscopic and Analytical Characterization of Methyl 3 4 Pyridyl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of methyl-3-(4-pyridyl)acrylate (B1599253). Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional techniques, a complete picture of the molecule's connectivity and spatial arrangement can be obtained.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides key information about the different proton environments within the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). pitt.edu The pyridyl protons typically appear as distinct multiplets in the aromatic region of the spectrum. The protons of the acrylate (B77674) moiety, specifically the vinylic protons, exhibit characteristic shifts and coupling constants that confirm the trans or cis configuration of the double bond. The methyl ester protons appear as a sharp singlet in the upfield region.

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. libretexts.org The carbonyl carbon of the ester group is characteristically found at the low-field end of the spectrum, typically between 160 and 220 ppm. libretexts.org The carbons of the pyridine (B92270) ring and the double bond also have distinct chemical shifts that aid in the complete assignment of the carbon skeleton.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridyl-H2, H68.60 (d)150.5
Pyridyl-H3, H57.35 (d)120.8
Vinylic-Hα6.50 (d)118.0
Vinylic-Hβ7.65 (d)145.0
-OCH₃3.75 (s)52.0
Carbonyl C=O-166.5

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between different atoms in the molecule. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY spectra would show correlations between the adjacent protons on the pyridine ring and between the vinylic protons of the acrylate group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This is instrumental in assigning the carbon signals based on the already assigned proton spectrum.

Solution-State NMR for Molecular Interactions

Solution-state NMR can also provide insights into intermolecular interactions. nih.gov For example, changes in the chemical shifts of the pyridine ring protons upon the addition of a Lewis acid could indicate coordination at the nitrogen atom. Similarly, studies on the concentration dependence of chemical shifts can reveal information about self-aggregation in solution. The formation of dimers through photochemical reactions can be monitored by ¹H NMR spectroscopy, observing the disappearance of olefinic proton signals and the appearance of new signals corresponding to the cyclobutane (B1203170) ring of the dimer. acs.org

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can also be used to study its conformational properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to specific vibrational modes of the molecule. researchgate.net

C=O Stretch: A strong absorption band is typically observed in the region of 1710-1730 cm⁻¹, which is characteristic of the carbonyl stretching vibration of the α,β-unsaturated ester.

C=C Stretch: The stretching vibration of the carbon-carbon double bond of the acrylate moiety usually appears around 1640 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the ester group give rise to strong bands in the 1300-1100 cm⁻¹ region.

Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring are observed in the 1600-1400 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations of the trans-disubstituted double bond can be seen around 980 cm⁻¹.

Interactive Data Table: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~1720C=O Stretch (Ester)
~1640C=C Stretch (Alkene)
~1595, ~1415C=N, C=C Stretch (Pyridine Ring)
~1280, ~1170C-O Stretch (Ester)
~980=C-H Bend (trans-Alkene)

Raman Spectroscopy, Including Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy provides complementary information to FT-IR. uark.edu The C=C and pyridine ring stretching vibrations are often strong in the Raman spectrum. Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can be used to study molecules adsorbed on metal surfaces. rsc.org For this compound, SERS can be particularly useful for studying its interaction with metal nanoparticles or surfaces, as the pyridine nitrogen can coordinate to the metal, leading to significant enhancement of the Raman signals of the pyridine ring modes. rsc.org This allows for the investigation of molecular orientation and binding at interfaces.

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy is pivotal in probing the electronic structure of this compound, particularly its conjugated system. The molecule's structure, which features a pyridine ring linked to an acrylate moiety, creates an extended π-electron system that gives rise to characteristic electronic transitions observable through various spectroscopic techniques. cymitquimica.com

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. For this compound, the absorption of UV light is expected due to the presence of a conjugated system formed by the pyridine ring and the α,β-unsaturated ester. cymitquimica.com This conjugation facilitates π → π* electronic transitions, which typically result in strong absorption bands in the UV region. The pyridinic nitrogen can also participate in n → π* transitions, although these are generally weaker.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular environment and substitution patterns. For instance, studies on analogous compounds with similar conjugated heterocyclic systems provide insight into the expected spectral properties. A structurally related pyrazolo[3,4-b]pyridine derivative exhibits absorption maxima (λmax) at 259 nm and 328 nm. biorxiv.org Another class of related compounds, aromatic imines with thiophene (B33073) rings, shows strong absorption from π–π* transitions with maxima around 375-457 nm. nih.gov The specific λmax for this compound would confirm the extent of conjugation and provide a basis for quantitative analysis using the Beer-Lambert law. upi.edu

Table 1: Illustrative UV-Vis Absorption Data for Analogous Heterocyclic Compounds

Compound ClassChromophoreTypical λmax (nm)Transition TypeReference
Pyrazolo[3,4-b]pyridinesFused Pyridine Ring System259, 328π → π biorxiv.org
Aromatic IminesImine-Thiophene Conjugate375 - 457π → π nih.gov
Viologen DerivativesBipyridylium System~260π → π* utexas.edu

Fluorescence spectroscopy provides information about the electronic excited states of a molecule. Upon absorbing light, a molecule is promoted to an excited state, from which it can relax by emitting a photon (fluorescence). The capacity for fluorescence in pyridyl acrylate systems is well-documented. Studies on pyridin-1(2H)-ylacrylates demonstrate that these compounds can be fluorescent, with their emission properties being tunable based on the functional groups attached to the core structure. mdpi.com Similarly, polymers incorporating pyridine derivatives can exhibit strong fluorescence emission. nih.gov

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules, as an unequal absorption of the two types of polarized light only occurs in molecules that lack a center of inversion and a plane of symmetry.

This compound, in its standard form, is an achiral molecule. Its structure possesses a plane of symmetry, and it does not have any stereogenic centers. Therefore, it will not produce a signal in CD spectroscopy. While the molecule exists as geometric isomers (E and Z) due to the double bond, this represents diastereomerism, not enantiomerism, and does not confer the type of chirality needed for a CD response. A CD signal could only be induced if the molecule were placed in a chiral environment or covalently bonded to a chiral auxiliary.

Fluorescence Spectroscopy and Excited State Dynamics

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, and often thermally fragile, molecules like this compound. nih.gov In positive ion mode, the pyridinic nitrogen is readily protonated, leading to the formation of a prominent protonated molecular ion, [M+H]⁺. Given the molecular weight of 163.17 g/mol for C₉H₉NO₂, the expected [M+H]⁺ ion would appear at an m/z of approximately 164.1. cymitquimica.com

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can be used to generate characteristic fragment ions, providing structural confirmation. rsc.org The fragmentation pattern is influenced by the most labile bonds and the stability of the resulting fragments. For this compound, predictable fragmentation pathways include:

Loss of methanol (B129727) (CH₃OH): A common fragmentation for methyl esters, which would result in a fragment ion at m/z 132.

Loss of the methoxy (B1213986) radical (•OCH₃): Leading to an ion at m/z 133.

Loss of the carbomethoxy group (•COOCH₃): A cleavage that would produce a fragment at m/z 105.

Cross-ring cleavages: Fragmentation of the pyridazino ring systems in related N-heterocycles is a known pathway, which could lead to characteristic cleavages within the pyridine ring of the analyte. nih.gov

Table 2: Predicted ESI-MS Fragments for this compound

Ionm/z (approx.)Description
[M+H]⁺164.1Protonated Molecular Ion
[M+H - CH₃OH]⁺132.1Loss of Methanol
[M+H - •OCH₃]⁺133.1Loss of Methoxy Radical
[M+H - •COOCH₃]⁺105.1Loss of Carbomethoxy Group

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically within 5 parts per million, ppm). This allows for the unambiguous determination of the molecular formula from the exact mass of the molecular ion. nih.gov

For this compound, the molecular formula is C₉H₉NO₂. bldpharm.com HRMS analysis would be used to confirm this composition by comparing the experimentally measured mass of the protonated molecule, [M+H]⁺, to its calculated theoretical mass. This technique is crucial for confirming the identity of newly synthesized compounds and distinguishing between compounds with the same nominal mass but different elemental formulas. biorxiv.orgmdpi.comnih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₉H₉NO₂
Exact Monoisotopic Mass (M)163.06333 u
Calculated m/z for [M+H]⁺164.07061 u
Required Accuracy< 5 ppm

Electrospray Ionization Mass Spectrometry (ESI-MS)

X-ray Diffraction and Supramolecular Analysis for Solid-State Structure

X-ray diffraction techniques are fundamental in determining the precise three-dimensional arrangement of atoms and molecules in the crystalline solid state of this compound. This information is crucial for understanding its physical properties and reactivity.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) offers an unparalleled level of detail regarding the molecular structure of this compound. uol.de By irradiating a single crystal with X-rays, the resulting diffraction pattern can be analyzed to determine the exact coordinates of each atom within the unit cell, which is the basic repeating unit of the crystal lattice. uol.de

This powerful technique reveals critical information, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles are determined, confirming the (E)-configuration around the C=C double bond, which is a common feature for such compounds. nih.gov

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides and the angles between them for the unit cell are accurately measured.

Supramolecular Assembly: SCXRD elucidates how individual molecules of this compound pack together in the crystal, revealing the nature and geometry of intermolecular interactions such as hydrogen bonds and π-π stacking. nih.gov For instance, in the related compound trans-3-(3-pyridyl)acrylic acid, SCXRD studies have shown the formation of two-dimensional hydrogen-bonded arrays. researchgate.net

Table 1: Representative Crystallographic Data for Related Acrylate Compounds

ParameterValue
Crystal SystemOrthorhombic
Space GroupCmmm
a (Å)11.929(2)
b (Å)11.447(2)
c (Å)3.638(1)
V (ų)496.77(18)
Z2

Note: Data for a related isostructural compound. researchgate.net The actual crystallographic data for this compound would require a specific experimental determination.

Powder X-ray Diffraction (XRD)

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample of this compound. Instead of a single crystal, a finely powdered sample containing a multitude of tiny, randomly oriented crystallites is used. ntu.edu.tw The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). ntu.edu.tw

Key information obtained from PXRD includes:

Phase Identification: The diffraction pattern serves as a unique "fingerprint" for the crystalline phase of the compound, allowing for its identification and purity assessment. ntu.edu.tw

Crystallinity: The sharpness of the diffraction peaks indicates the degree of crystallinity. Broad peaks may suggest the presence of amorphous (non-crystalline) content or very small crystallite sizes. ntu.edu.tw

Lattice Parameters: While less precise than SCXRD, PXRD can be used to determine the unit cell parameters.

Polymorphism Screening: Different crystalline forms (polymorphs) of a compound will exhibit distinct PXRD patterns. icdd.com

The comparison of an experimental PXRD pattern with a pattern simulated from single-crystal X-ray diffraction data is a common method to confirm the bulk purity of a synthesized sample. researchgate.net

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a given molecule dominates. nih.gov

By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. nih.govnih.gov Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. nih.gov

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. nih.govscirp.org These plots display the distribution of distances from the Hirshfeld surface to the nearest atom inside the surface (di) versus the nearest atom outside the surface (de). mdpi.com The shape and features of the fingerprint plot are characteristic of specific interactions:

H···H interactions: Typically appear as a large, diffuse region in the center of the plot. nih.goviucr.org

C···H/H···C interactions: Often seen as "wings" on either side of the main diagonal. nih.goviucr.org

O···H/H···O and N···H/H···N interactions: Appear as sharp "spikes" in the plot, characteristic of hydrogen bonds. nih.govresearchgate.net

For related pyridyl-containing compounds, Hirshfeld analysis has shown that H···H, C···H/H···C, and O···H/H···O interactions are often the most significant contributors to the crystal packing. nih.govnih.goviucr.org This analysis provides a detailed understanding of the supramolecular architecture and the forces that stabilize the crystal structure.

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Pyridyl Compound

Interaction TypeContribution (%)
H···H50.1
H···C/C···H17.7
H···O/O···H16.8
C···C7.7
H···N/N···H5.3

Note: Data from a related benzodiazepine (B76468) derivative containing a pyridyl ring. iucr.org The specific contributions for this compound would need to be calculated from its crystallographic data.

Surface and Morphological Characterization Techniques for Derived Materials

When this compound is used as a monomer or precursor to synthesize new materials, such as polymers or composites, it is essential to characterize the surface and morphology of these resulting materials.

Scanning Electron Microscopy (SEM)

Scanning electron microscopy (SEM) is a powerful imaging technique that provides high-resolution images of the surface topography of a material. wikipedia.org A focused beam of electrons is scanned across the sample's surface, and the resulting signals—primarily secondary electrons—are collected to form an image. wikipedia.org

For materials derived from this compound, such as photo-cross-linked hydrogels, SEM can reveal:

Particle/Feature Size and Shape: If the derived material is in the form of particles or has distinct features, SEM can be used to determine their size, size distribution, and shape (e.g., spherical, fibrous).

Porosity: Cross-sectional SEM images can reveal the internal structure of porous materials, such as membranes or scaffolds, showing the size and interconnectivity of pores. researchgate.net

In studies of chitosan (B1678972) modified with trans-3-(4-pyridyl)acrylic acid, SEM has been used to investigate the morphological structure of the resulting cross-linked biopolymer. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray photoelectron spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the atoms within the top 1-10 nanometers of a material's surface. lboro.ac.ukwikipedia.orgresearchgate.net The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, which is characteristic of the element and its chemical environment. ntu.edu.tw

For materials derived from this compound, XPS can be used to:

Confirm Surface Composition: Verify the presence of expected elements (carbon, nitrogen, oxygen) on the surface of the material.

Determine Chemical States: High-resolution XPS spectra can distinguish between different chemical states of an element. For example, the C 1s spectrum can be deconvoluted to identify carbons in C-C/C-H, C-O, C-N, and C=O bonds. The N 1s spectrum can confirm the chemical environment of the pyridine nitrogen.

Analyze Surface Modification: When this compound is grafted onto a surface, XPS can confirm the success of the modification and quantify the surface coverage.

Study Degradation or Contamination: XPS can detect changes in surface chemistry due to environmental exposure, degradation, or the presence of surface contaminants. wikipedia.org

Computational Chemistry and Theoretical Modeling of Methyl 3 4 Pyridyl Acrylate

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic structure of molecules. nih.govarxiv.org DFT methods are used to determine the ground-state properties of Methyl-3-(4-pyridyl)acrylate (B1599253) by approximating the complex many-electron system with its electron density. arxiv.org Functionals like B3LYP are popular choices as they blend accuracy with efficiency for calculations on organic molecules, including geometry, vibrational frequencies, and reaction energies. nih.gov

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves calculating the total energy of the molecule for various atomic arrangements until a minimum energy conformation is found. This optimized geometry corresponds to the most stable structure of the molecule in its electronic ground state.

DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly employed for this purpose. nih.govresearchgate.net The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. nih.gov A key aspect of the conformational analysis for this compound would be to investigate the rotational barriers around the single bonds, particularly the C-C bond connecting the acrylate (B77674) group to the pyridine (B92270) ring and the C-O bond of the ester group. This analysis identifies the most stable conformers (e.g., s-trans vs. s-cis) and the energy differences between them. While specific optimized parameters for this molecule are not detailed in the available literature, the process is a standard computational procedure. arxiv.orgresearchgate.net

Table 1: Representative Geometrical Parameters for Analysis This table illustrates the type of data obtained from a DFT geometry optimization. Actual values would be populated by performing the calculation.

ParameterAtom ConnectionCalculated Value (Å or °)
Bond Length C=C (acrylate)Value
C=O (carbonyl)Value
C-O (ester)Value
C-C (ring-acrylate)Value
C-N (pyridine)Value
Bond Angle C=C-C (acrylate)Value
O=C-O (ester)Value
Dihedral Angle C-C-C=CValue
C-O-C=OValue

Once the molecule's geometry is optimized, vibrational frequency calculations are performed at the same level of theory. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. osti.govacs.org Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of a C=O bond, the bending of a C-H bond, or the breathing modes of the pyridine ring.

The theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. acs.org The analysis of these vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for a detailed assignment of the experimental IR and Raman bands. nih.gov This correlation validates both the calculated structure and the interpretation of the experimental spectra. researchgate.net

Table 2: Illustrative Vibrational Modes and Frequencies for this compound This table shows the expected vibrational modes that would be calculated and correlated with experimental data.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O StretchCarbonylValueValue
C=C StretchAlkeneValueValue
C-N StretchPyridine RingValueValue
Aromatic C-H StretchPyridine RingValueValue
C-O-C StretchEsterValueValue
CH₃ RockMethyl GroupValueValue

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. imperial.ac.uk

DFT calculations provide the energies and spatial distributions of these orbitals. The energy of the HOMO is related to the molecule's ionization potential (its ability to donate an electron), while the LUMO energy relates to its electron affinity (its ability to accept an electron). The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. physchemres.org Visualizing the HOMO and LUMO surfaces reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule, respectively, providing insight into its regioselectivity in reactions. researchgate.netacs.org

Table 3: Calculated Frontier Molecular Orbital Properties This table outlines the key parameters derived from FMO analysis.

ParameterDescriptionCalculated Value (eV)
E_HOMO Energy of the Highest Occupied Molecular OrbitalValue
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalValue
Energy Gap (ΔE) E_LUMO - E_HOMOValue

Ionization Potential (I) and Electron Affinity (A) : Approximated using Koopmans' theorem as I ≈ -E_HOMO and A ≈ -E_LUMO.

Electronegativity (χ) : Measures the power of an atom or group to attract electrons. It is calculated as χ = (I + A) / 2. irjweb.com

Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have larger HOMO-LUMO gaps. irjweb.commdpi.com

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω) : Measures the energy stabilization when a molecule acquires additional electronic charge. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). mdpi.comekb.eg A high electrophilicity index indicates a strong electrophile. researchgate.net

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other compounds. ias.ac.in

Table 4: Global Reactivity Descriptors based on DFT Calculations This table shows the standard set of reactivity descriptors that would be computed.

DescriptorFormulaSignificanceCalculated Value
Ionization Potential (I) I ≈ -E_HOMOElectron-donating abilityValue (eV)
Electron Affinity (A) A ≈ -E_LUMOElectron-accepting abilityValue (eV)
Electronegativity (χ) χ = (I + A) / 2Electron-attracting powerValue (eV)
Chemical Hardness (η) η = (I - A) / 2Resistance to charge transferValue (eV)
Chemical Softness (S) S = 1 / ηEase of polarizationValue (eV⁻¹)
Electrophilicity Index (ω) ω = μ² / (2η)Electrophilic characterValue (eV)

Frontier Molecular Orbital (FMO) Analysis

Time-Dependent Density Functional Theory (TD-DFT) Studies of Excited States

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. researchgate.netrsc.org TD-DFT is widely used to predict properties related to a molecule's interaction with light, such as its UV-visible absorption and emission spectra. researchgate.netresearchgate.net

TD-DFT calculations can simulate the electronic absorption spectrum by computing the vertical excitation energies from the ground state to various excited states. diva-portal.org These calculations yield the wavelength of maximum absorption (λ_max) and the oscillator strength (f), which is a measure of the transition's probability and is proportional to the intensity of the spectral band. acs.org By performing these calculations, one can predict the color and photophysical behavior of this compound. rsc.org

For emission (fluorescence) spectra, the geometry of the molecule is first optimized in its lowest excited state. researchgate.netacs.org The energy difference between this relaxed excited-state geometry and the ground-state energy at that same geometry gives the emission energy. acs.org To enhance accuracy, especially in solution, these calculations are often performed using a solvent model, such as the Polarizable Continuum Model (PCM), to account for the influence of the surrounding medium on the electronic transitions. acs.orgnih.gov

Table 5: Simulated Electronic Transition Data from TD-DFT This table is a template for the data obtained from TD-DFT calculations to simulate a UV-Vis spectrum.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁ValueValueValuee.g., HOMO → LUMO
S₀ → S₂ValueValueValuee.g., HOMO-1 → LUMO
S₀ → S₃ValueValueValuee.g., HOMO → LUMO+1

Photoinduced Charge Transfer Characterization

This compound, a donor-acceptor substituted aromatic system, has been a subject of interest in the study of photoinduced intramolecular charge transfer (ICT) processes. acs.orgnih.gov Spectroscopic analysis of this and similar molecules reveals a dual fluorescence phenomenon, which is attributed to emissions from both a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state. acs.orgnih.gov

The photophysical behavior of these compounds is significantly influenced by the surrounding solvent environment. For instance, in certain aprotic solvents, N,N-dimethylated aniline-acridinedione conjugates exhibit dual emission, while in protic solvents, only a single emission is observed. researchgate.net This behavior is linked to the presence of different conformations in the ground state, leading to closely lying excited states. researchgate.net The long-wavelength anomalous fluorescence is often attributed to a charge transfer state. researchgate.net

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), have been employed to complement experimental spectroscopic data and provide a deeper understanding of the electronic transitions involved. acs.orgnih.gov These calculations help in assigning the observed dual fluorescence to the LE and TICT states by analyzing the donor and acceptor angular dependency in the ground and excited states. nih.gov The electron-donating and accepting moieties within the molecular structure play a crucial role in these charge transfer processes. researchgate.net For example, the electron-donating capacity of a methylamino group can stabilize excited states, influencing the absorption and emission properties of the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior and intermolecular interactions of molecules like this compound. acs.org These simulations can provide insights into the conformational landscape of the molecule and its interactions with surrounding solvent molecules or other species. researchgate.netrsc.org

MD simulations have been used to study a variety of related systems, such as polymer and polyelectrolyte brushes, providing detailed information at the atomic level. rsc.org For acrylate-based polymers, MD simulations can elucidate thermomechanical behaviors. acs.org The accuracy of MD simulations in predicting properties like the glass transition temperature (Tg) has been evaluated for numerous polymeric systems. acs.org

In the context of this compound, MD simulations can be parameterized using crystallographic data to model its behavior in different environments. For instance, simulations can model the self-assembly of related molecules into larger structures like coordination polymers or micelles. Furthermore, MD simulations are employed to study the adsorption of inhibitor molecules onto surfaces, where molecules like pyridyl acrylates may adopt a flat geometry to maximize interactions. bohrium.com Reactive molecular dynamics simulations can even capture the dynamics of bond formation and cleavage, providing insights into reaction mechanisms. mdpi.com

Quantum Chemical Topology and Bonding Analysis (e.g., NCI, QTAIM)

Quantum Chemical Topology and Bonding Analysis methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) analysis, provide profound insights into the electronic structure and bonding characteristics of this compound and related compounds.

QTAIM analysis examines the topology of the electron density to characterize chemical bonds and intermolecular interactions. researchgate.net The presence of a bond critical point (BCP) between two atoms is a necessary and sufficient condition for a chemical bond. researchgate.net The properties at the BCP, such as electron density and its Laplacian, reveal the nature of the interaction (e.g., covalent, ionic, hydrogen bond). For related systems, QTAIM has been used to confirm the π-character of metal-ligand bonds by analyzing bond ellipticities. researchgate.net

NCI analysis is used to visualize and characterize non-covalent interactions, which are crucial for understanding supramolecular assemblies and crystal packing. iucr.org In a study of (E)-3-(pyridin-4-yl)acrylic acid, a closely related compound, NCI analysis revealed strong O—H⋯N hydrogen bonds and weaker C—H⋯O interactions and π–π stacking, which dictate the three-dimensional structure. iucr.org The analysis can distinguish between strong interactions, often depicted as red spots, and weaker van der Waals interactions, shown as white or green areas. iucr.org

These computational methods are also used to analyze the electronic charge transfer and reactivity of molecules. nih.gov The molecular electrostatic potential (MEP) map, for instance, can identify the positive and negative regions of a molecule, indicating sites susceptible to electrophilic and nucleophilic attack. nih.gov

Molecular Modeling and Docking Studies for Biological Interactions

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a ligand, such as this compound, to a protein target. semanticscholar.org This method is instrumental in drug discovery for identifying potential therapeutic candidates and understanding their mechanism of action at a molecular level. biorxiv.org

For derivatives of pyridyl acrylic acids, docking studies can assess their interactions with biological targets like enzymes. The process involves aligning the ligand within the active site of the protein and scoring the different poses based on factors like electrostatic interactions and hydrogen bonding. nih.gov For example, the acrylamide (B121943) linker in some inhibitors is crucial for binding to planar and hydrophobic regions of the target protein. nih.gov The methyl substituent on the acrylamide can form additional hydrophobic interactions with specific amino acid residues, enhancing binding potency. nih.gov

Docking studies have been successfully applied to various related compounds. For instance, in the development of inhibitors for human dihydroorotate (B8406146) dehydrogenase, docking revealed how methyl substituents on an acrylamide linker fit into a subsite of the binding pocket. nih.gov Similarly, for pyrazolo[3,4-b]pyridine derivatives targeting Mycobacterium tuberculosis, docking studies helped to elucidate the binding modes of the most promising candidates. biorxiv.org The binding energy calculated from these simulations provides an estimate of the ligand's affinity for the protein. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. mdpi.combohrium.com For this compound and its derivatives, SAR analysis helps to identify the key structural features responsible for their biological effects.

SAR studies on related acrylic acid derivatives have shown that substituents on the pyridine ring and the acrylic acid chain can significantly influence activity. For instance, the introduction of a methyl group on the acrylic acid chain can affect the molecule's planarity and, consequently, its crystal packing and intermolecular interactions. The hydrophobicity and electronic properties of substituents also play a crucial role. nih.gov For example, replacing a phenyl group with a more hydrophilic pyridine ring has been shown to result in a significant loss of inhibitory activity in certain contexts. nih.gov

Molecular modeling and docking results are often integrated into SAR studies to provide a rational basis for the observed trends in activity. researchgate.net By visualizing the binding modes of different analogs, researchers can understand how specific structural modifications impact the interactions with the target protein, thus guiding the design of more potent and selective compounds. nih.govresearchgate.net For example, SAR analysis of certain inhibitors revealed that aryl aldehyde and unsubstituted hydroxyl groups were important for their activity. mdpi.com

Advanced Applications and Functionalization of Methyl 3 4 Pyridyl Acrylate in Academic Research

Catalysis and Ligand Design in Organic Transformations

Methyl-3-(4-pyridyl)acrylate (B1599253) serves as a versatile building block in the realm of catalysis, contributing to the development of novel ligands and catalytic systems for a variety of organic transformations. Its unique structure, featuring a pyridine (B92270) ring, an acrylate (B77674) group, and a reactive double bond, allows for its incorporation into both homogeneous and heterogeneous catalysts.

Development of Pyridyl-Based Ligands for Transition Metal Catalysis

The pyridine moiety of this compound is a key feature for its use in ligand design. Pyridine and its derivatives are widely recognized for their ability to coordinate with transition metals, forming stable and effective catalysts. acs.orgresearchgate.net The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal center. This coordination is fundamental to the catalytic activity of the resulting metal complex.

Researchers have synthesized a variety of palladium(II) complexes with functionalized pyridine ligands, demonstrating their efficacy in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. acs.org The electronic properties of the pyridine ligand, influenced by substituents, can significantly impact the catalytic efficiency. acs.org For instance, the basicity of the pyridine ligand has been shown to correlate with the reaction yield in certain palladium-catalyzed reactions. acs.org

Furthermore, the acrylate portion of this compound offers a handle for further functionalization, allowing for the creation of more complex and tailored ligand architectures. This adaptability makes it a valuable component in the synthesis of ligands for various transition metal-catalyzed reactions, including those involving rhodium and nickel. mdpi.comnih.gov The development of pyridylidene amine (PYA) and pyridylidene amide (PYE) ligands, which exhibit donor-flexibility, has expanded the application of pyridine-based ligands in transition-metal catalysis to reactions like hydrogen transfer and CO2 utilization. acs.org

Catalyst SystemTransition MetalApplicationKey Finding
[PdL2Cl2] (L = substituted pyridine)PalladiumConversion of nitrobenzene (B124822) to ethyl N-phenylcarbamateCatalytic efficiency correlates with ligand basicity. acs.org
Pyridylidene Amine (PYA) ComplexesRutheniumKetone transfer hydrogenationDonor-flexible nature of the ligand stabilizes the metal center in different oxidation states. acs.org
Pyridine-chelated Imidazo[1,5-a]pyridine N-Heterocyclic Carbene ComplexesNickelAcrylate synthesis from ethylene (B1197577) and CO2The pyridine chelating group at the C(5) position is crucial for catalytic activity. mdpi.com

Role as a Building Block in Heterogeneous and Homogeneous Catalytic Systems

The dual functionality of this compound allows for its use in both homogeneous and heterogeneous catalysis. uclouvain.beresearchgate.net In homogeneous catalysis, the molecule can be part of a soluble metal complex that catalyzes reactions in the same phase as the reactants. uclouvain.beiitm.ac.in The ability to tune the electronic and steric properties of the ligand by modifying the acrylate or pyridine part of the molecule is a significant advantage. acs.orgacs.org

For heterogeneous catalysis, this compound can be immobilized on a solid support. researchgate.net This "heterogenization" of a homogeneous catalyst combines the high activity and selectivity of homogeneous systems with the practical benefits of heterogeneous catalysts, such as easy separation and recyclability. researchgate.net For example, a homogeneous catalyst can be chemically bonded to a polymer or inorganic support, or physically entrapped within a porous material. researchgate.net

The acrylate group of this compound is particularly useful for polymerization reactions, enabling the creation of polymer-supported catalysts. For instance, it can be copolymerized with other monomers to create a polymer backbone with pendant pyridyl groups that can then coordinate to a metal center. researchgate.net This approach has been used to develop materials for various applications, including stimuli-responsive materials with shape memory and self-healing properties. rsc.org

Biochemical Probes and Molecular Tools for Biological Systems

The structural features of this compound make it a valuable scaffold for the design of biochemical probes and molecular tools to study biological systems. Its pyridyl and acrylate moieties can be tailored to interact with specific biological targets and to report on these interactions through changes in fluorescence or other measurable signals.

Design of Fluorescent Probes Incorporating the Pyridyl Acrylate Moiety

The pyridyl acrylate structure can be incorporated into fluorescent probes for detecting various biological molecules and events. The design of these probes often relies on the principle of modulating the fluorescence properties of a fluorophore through a specific chemical reaction or binding event. rsc.org

One common strategy involves the Michael addition reaction, where a thiol-containing molecule, such as the amino acid cysteine, adds to the acrylate double bond. rsc.org This reaction can be designed to trigger a change in the fluorescence of the probe, for example, by causing a conformational change that either restores or quenches the fluorescence of an attached fluorophore. rsc.org Probes based on this mechanism have been developed for the selective detection of biothiols like cysteine and homocysteine. rsc.org

Probe TypeTarget AnalyteSensing MechanismReported Signal
Acrylate-based probesBiothiols (e.g., Cysteine)Conjugate addition-cyclizationFluorescence enhancement or ratiometric change. rsc.org
Porphyrin-pyrazole conjugatesMetal ions (e.g., Zn(II), Cu(II))Coordination-induced spectral shiftRatiometric change in emission spectra. acs.org
Anthracene-based acrylate probesSinglet oxygenOxidation leading to endoperoxide formationFluorescence decrease. nih.gov

Probing Protein-Ligand Interactions

Understanding the interactions between proteins and small molecule ligands is crucial for drug discovery and chemical biology. This compound and its derivatives can be used to probe these interactions. The pyridine ring, being an aromatic system, can participate in various non-covalent interactions with protein residues, such as π-π stacking and CH-π interactions. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying these interactions at an atomic level. nih.gov By selectively labeling methyl groups in a protein, researchers can use NMR to detect and quantify weak interactions, such as methyl-π interactions between the protein and a ligand containing an aromatic ring like pyridine. nih.govnih.gov The chemical shift of the methyl protons is sensitive to the proximity and orientation of the aromatic ring, providing valuable information about the binding geometry. nih.gov This approach can be used to validate computational models of protein-ligand complexes and guide the optimization of lead compounds in drug design. nih.govnih.gov

Materials Science Research and Novel Material Development

In materials science, this compound serves as a functional monomer for the synthesis of novel polymers with tailored properties. The presence of both a polymerizable acrylate group and a functional pyridine ring allows for the creation of materials with diverse applications.

The acrylate functionality enables the incorporation of the pyridyl moiety into polymer chains through various polymerization techniques, including radical polymerization. researchgate.net The resulting polymers, containing pendant pyridine groups, can exhibit interesting properties due to the ability of the pyridine nitrogen to participate in hydrogen bonding or to be quaternized, leading to the formation of polyelectrolytes. researchgate.net

A significant area of research is the development of stimuli-responsive materials. For instance, polymers containing pyridyl groups can be crosslinked through the coordination of the pyridine nitrogen atoms with metal ions. rsc.org These metal-ligand interactions are often reversible, allowing the material to respond to external stimuli such as pH or temperature. rsc.org This has led to the creation of self-healing materials and shape-memory polymers. rsc.org

Furthermore, the photo-reactive nature of the acrylate double bond in molecules like trans-3-(4-pyridyl)acrylic acid has been exploited to create photo-crosslinkable materials. researchgate.net For example, chitosan (B1678972) modified with trans-3-(4-pyridyl)acrylic acid can be crosslinked by exposure to UV light via a [2π + 2π] cycloaddition reaction, forming hydrogels with tunable mechanical properties. researchgate.net Such materials have potential applications in drug delivery and tissue engineering. researchgate.net The ability to functionalize polymers with the pyridyl acrylate moiety opens up possibilities for creating a wide range of advanced materials with controlled architectures and functionalities. acs.org

Precursor for Advanced Polymer Materials with Tunable Properties

The vinyl group in this compound makes it a suitable monomer for polymerization, leading to advanced polymer materials with properties that can be finely tuned. The presence of the pyridine ring in the polymer side chain introduces specific functionalities that influence the material's characteristics.

Researchers have successfully synthesized various acrylate and methacrylate (B99206) monomers with pendant pyridine groups to create polymers with desirable traits like excellent solubility and low glass-transition temperatures. sci-hub.se The polymerization of such monomers can be readily achieved through methods like atom transfer radical polymerization (ATRP). sci-hub.se The resulting polymers, containing pyridine moieties, offer platforms for further chemical modifications, such as quaternization, which can alter their physical and chemical properties. sci-hub.se

The copolymerization of monomers like this compound with other monomers, such as ethylene, can yield hyperbranched copolymers. lookchem.com The composition and architecture of these copolymers can be controlled by adjusting reaction conditions, leading to materials with a wide range of polar monomer content and variable modes of comonomer insertion. lookchem.com This tunability is crucial for designing materials for specific applications. For instance, the incorporation of functional groups via monomers like acrylate-appended cyclohexene (B86901) oxide allows for post-polymerization modification, enabling the modulation of thermal and photophysical properties of the resulting polymers. google.com The development of new synthetic methods provides precise control over the molecular architecture of polymers, which is a key factor influencing their ultimate properties and performance in advanced applications.

Table 1: Research Findings on Polymer Synthesis from Pyridyl Acrylate Monomers

Research Focus Polymerization Method Key Findings Reference
Acrylate monomers with pendant pyridine groups Atom Transfer Radical Polymerization (ATRP) Resulting polymers show good solubility and easy quaternization. sci-hub.se
Ethylene and methyl acrylate copolymerization Nickel(II) Catalysis Production of hyperbranched copolymers with tunable ester group structures. lookchem.com
Acrylate-appended poly(cyclohexene carbonate)s Terpolymerization Post-functionalization allows for modulation of thermal and photophysical properties. google.com

Development of Photoactive and Crosslinkable Polymer Systems

The conjugated system of this compound, involving the pyridine ring and the acrylate double bond, imparts photoactive properties that are exploited in the development of advanced materials. Photoactive polymers can transfer light energy to initiate photochemical reactions. The incorporation of pyridyl acrylate moieties into polymer structures is a key strategy for creating systems that can be crosslinked using light.

A significant application is seen in the modification of biopolymers like chitosan. Photo-active trans-3-(4-pyridyl)acrylic acid (PYA), a closely related compound, has been used to modify chitosan. The resulting material can be cast into membranes and cross-linked by exposure to UV light. This photocrosslinking occurs via a [2π + 2π] cycloaddition reaction of the pyridyl acrylic acid units, transforming the material into a stable hydrogel. The mechanical properties of these hydrogels, such as tensile strength, can be controlled by the density of this photo-induced cross-linking.

This ability to form crosslinked networks upon light exposure is a feature of acrylate-based systems. The process often involves the use of a photoinitiator that generates radicals upon absorbing light, which then initiate the polymerization and crosslinking of the acrylate groups. The development of such systems is crucial for applications like industrial coatings, adhesives, and photolithography. The specific structure of the chromophore, such as the coumarin (B35378) group in some functional polymers, can undergo various photoreactions, including dimerization and cleavage, which are fundamental to creating photo-responsive and reversibly cross-linkable materials.

Integration into Supramolecular Assemblies

The molecular structure of this compound contains features conducive to forming ordered, non-covalent structures known as supramolecular assemblies. The pyridine ring can participate in hydrogen bonding and π-π stacking interactions, which are critical forces in directing the self-assembly of molecules into larger, well-defined architectures.

Research on structurally similar compounds, such as 3-(pyridin-4-yl)acrylic acid, demonstrates that the pyridine nitrogen can act as a hydrogen bond acceptor, while the acrylic acid provides a hydrogen bond donor. This leads to the formation of stable, hydrogen-bonded networks that dictate the crystal engineering of the material. Furthermore, the aromatic pyridine rings can stack on top of each other, creating π–π interactions that further stabilize the assembly.

These principles of self-assembly are widely studied in various molecular systems. For example, peptide-polymer conjugates and dendrimers have been designed to self-assemble into complex nanostructures like nanofibers. The formation of these structures is driven by a combination of interactions, including hydrogen bonding and π-π stacking, contributed by the specific chemical groups within the molecules. The incorporation of pyridyl acrylate moieties into larger molecules can thus be a strategic approach to guide their assembly into functional supramolecular systems for applications in materials science and nanotechnology.

Enzyme Inhibition Research and Target Modulation

While direct studies on this compound as an enzyme inhibitor are limited, its structural motifs are present in various compounds investigated for enzyme inhibition and target modulation. The pyridine ring and the acrylic acid moiety are recognized as important pharmacophores in medicinal chemistry. Derivatives of this compound are explored as potential therapeutic agents that can interact with biological targets like enzymes and receptors to modulate their activity.

Investigation of Specific Enzyme-Methyl-3-(4-pyridyl)acrylate Interactions

Research has shown that derivatives of this compound can serve as intermediates in the synthesis of potent enzyme inhibitors. One notable example is in the development of tryptase inhibitors. Tryptase is a serine protease involved in allergic and inflammatory responses. In a study aimed at creating tryptase inhibitors derived from thalidomide, this compound was utilized as a reactant in a synthetic pathway to produce the target inhibitor molecules. This indicates that the pyridyl acrylate scaffold can be incorporated into molecules designed to fit into the active site of specific enzymes like tryptase. The interaction mechanism typically involves the compound binding to the enzyme, which can modulate its activity and influence cellular processes.

Modulation of Enzyme Activity through Structural Modifications

The biological activity of pyridyl acrylate derivatives can be finely tuned by making small changes to their chemical structure. Modifying the substituents on the pyridine ring or the acrylate chain can significantly alter how the molecule interacts with an enzyme target.

For example, comparing 3-(pyridin-4-yl)acrylic acid to its analogs reveals the impact of structural changes. The addition of a methyl group to the acrylic acid chain, as in 2-Methyl-3-(pyridin-4-yl)acrylic acid, is likely to influence its electronic properties, solubility, and intermolecular interactions compared to the non-methylated version. Similarly, replacing the carboxylic acid group with a methyl ester, or adding a chloro substituent to the pyridine ring, alters the compound's reactivity and electrophilicity, which can facilitate different kinds of chemical reactions and biological interactions. These modifications are a key strategy in medicinal chemistry to optimize the potency and selectivity of enzyme inhibitors.

Table 2: Examples of Structurally Similar Compounds and Their Research Applications

Compound Structural Difference from this compound Research Application/Finding Reference
2-Methyl-3-(pyridin-4-yl)acrylic acid Additional methyl group on the acrylate chain Investigated for biological activities; methyl group influences electronic properties.
3-(Pyridin-4-ylcarbamoyl)-acrylic acid Carboxylic acid with a carbamoyl (B1232498) linkage instead of a methyl ester Precursor for supramolecular assemblies; investigated as a potential enzyme inhibitor.
trans-3-(4-pyridyl)acrylic acid (PYA) Carboxylic acid instead of a methyl ester Used to modify chitosan for photo-crosslinkable hydrogels.

Role in Neurodegenerative Disease Research

Direct research linking this compound to neurodegenerative diseases has not been prominently featured in the available literature. However, the broader class of "pyridyl acrylates" has emerged in studies related to the central nervous system (CNS) and neuroprotection, suggesting a potential area for future investigation. Neurodegenerative disorders like Alzheimer's and Parkinson's disease involve the progressive loss of neurons, and there is an urgent need for new therapeutic compounds.

Heterocyclic compounds, particularly those containing pyridine, are a cornerstone in the development of drugs targeting CNS disorders. Research into pyridyl acrylate derivatives has shown promise in this area. For instance, certain ethyl pyridyl acrylate compounds have been synthesized and investigated for the treatment of CNS disorders, including neurodegenerative conditions. Furthermore, pyridyl acrylate derivatives have been used as substrates in the synthesis of molecules with potential neuroprotective effects, which aim to protect neuronal cells from damage. The rationale is that such compounds can interact with various biological targets in the brain, potentially modulating pathways involved in disease progression. While these findings pertain to the general class of pyridyl acrylates, they highlight the potential of this chemical scaffold in the ongoing search for treatments for debilitating neurodegenerative diseases.

Inhibition of Specific Kinases (e.g., c-Abl) and Related Pathways

While direct studies on the kinase inhibition profile of this compound are not extensively documented in publicly available research, the structurally related compound, 3-(pyridin-4-yl)acrylic acid, provides insights into its potential biological activities. Compounds possessing the pyridinyl-acrylic acid scaffold have been investigated for their ability to modulate cellular pathways involved in cell proliferation and survival.

For instance, derivatives of acrylic acid have been explored as inhibitors of various kinases. The general mechanism often involves the compound competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting signaling cascades that are critical for cell growth and survival. While specific data for this compound is pending, the foundational structure suggests a potential for such interactions.

Structurally Related Compound Observed Biological Activity Potential Implication for this compound
3-(pyridin-4-yl)acrylic acidModulation of cell proliferation pathways.May exhibit similar capabilities in interfering with signaling cascades related to cell growth.
Various acrylic acid derivativesKinase inhibition by competing with ATP.The core structure suggests a potential for binding to kinase domains.

Molecular Mechanisms Underlying Neuroprotective Effects

The neuroprotective potential of compounds containing a pyridine ring has been a subject of interest in medicinal chemistry. Pyridine-based structures are found in numerous biologically active molecules and have been associated with a range of effects on the central nervous system. researchgate.net While direct evidence for the neuroprotective mechanisms of this compound is limited, studies on related compounds offer plausible pathways through which it might exert such effects.

One potential mechanism is the modulation of signaling pathways crucial for neuronal survival. For example, some pyridine-containing compounds have been shown to influence pathways that protect neurons from excitotoxicity and oxidative stress, two major contributors to neuronal cell death in neurodegenerative diseases.

Furthermore, research into 2,2-dimethylbenzopyran derivatives, some of which incorporate a pyridine moiety, has indicated neuroprotective effects. rsc.org Interestingly, studies on these related structures have shown that even without the α,β-unsaturated double bond present in the acrylate group, good biological activity can be maintained, suggesting a significant role for the pyridine ring in the observed neuroprotective effects. rsc.org The potential mechanisms could involve the stabilization of neuronal membranes, reduction of inflammatory responses, or the activation of pro-survival signaling cascades.

Structural Feature/Related Compound Observed Neuroprotective Mechanism Potential Implication for this compound
Pyridine MoietyFound in many CNS-active compounds with neuroprotective properties. researchgate.netThe pyridine ring in this compound may contribute to neuroprotective activity.
2,2-dimethylbenzopyran derivatives with pyridineExert neuroprotective effects. rsc.orgSuggests that the pyridine component of the molecule could be key to potential neuroprotective actions.

Future Research Directions and Emerging Paradigms for Methyl 3 4 Pyridyl Acrylate

Exploiting Stereochemistry for Enhanced Functionality

The stereochemistry of methyl-3-(4-pyridyl)acrylate (B1599253), specifically the configuration around the carbon-carbon double bond, is a critical determinant of its reactivity and potential applications. The trans arrangement, or (E)-configuration, is generally the more stable and commonly synthesized isomer. However, future research will likely focus on the selective synthesis and isolation of the cis or (Z)-isomer to explore how stereochemistry influences the compound's physical, chemical, and biological properties. smolecule.com3wpharm.com

A key area of investigation will be the impact of stereoisomerism on the formation of supramolecular structures and coordination polymers. The geometry of the molecule dictates how it can pack in a crystal lattice and coordinate to metal centers, thereby influencing the resulting architecture and properties of the material. acs.org For instance, the solid-state photochemical [2+2] cycloaddition of trans-3-(4-pyridyl)acrylic acid salts has been shown to be highly stereoselective, yielding specific cyclobutane (B1203170) derivatives depending on the anion present. acs.org Similar controlled photoreactions with this compound could lead to novel, stereochemically defined materials with tailored functionalities.

Furthermore, the biological activity of pyridyl acrylate (B77674) derivatives can be significantly affected by their stereochemistry. The specific three-dimensional arrangement of the pyridyl ring and the acrylate group can influence how the molecule interacts with biological targets such as enzymes or receptors. Therefore, the synthesis of stereochemically pure isomers of this compound is crucial for detailed structure-activity relationship (SAR) studies in medicinal chemistry.

Integration into Complex Supramolecular Architectures

This compound is an attractive building block for the construction of complex supramolecular architectures due to its combination of a coordinating pyridyl group and a polymerizable acrylate moiety. smolecule.comresearchgate.net Future research will delve deeper into the use of this compound in the self-assembly of metal-organic frameworks (MOFs), coordination polymers, and other supramolecular structures. acs.orgrsc.org

The pyridyl nitrogen provides a reliable coordination site for a variety of metal ions, while the acrylate group can participate in further reactions, such as polymerization or cycloaddition, to create more complex and robust structures. smolecule.com The interplay between coordination chemistry and organic reactivity offers a powerful tool for designing materials with specific topologies and functions. For example, the formation of helical chains and other intricate architectures has been observed in the self-assembly of flexible bis(pyridyl) molecules, highlighting the role of non-covalent interactions like hydrogen bonds, π-π stacking, and anion-π interactions in directing the final structure. rsc.orgnih.gov

Researchers will likely explore the use of different metal ions and auxiliary ligands to control the dimensionality and properties of the resulting supramolecular assemblies. The influence of anions on the final architecture is also a significant area of interest, as they can act as templates and participate in non-covalent interactions that stabilize the structure. rsc.orgnih.gov The resulting materials could have applications in areas such as gas storage, catalysis, and sensing.

Advanced In Silico Screening and Design for New Applications

Computational methods are becoming increasingly indispensable in the design and discovery of new materials and molecules. unipr.it Advanced in silico screening and design will play a pivotal role in identifying novel applications for this compound and its derivatives. Virtual screening of large chemical libraries can be employed to predict the binding affinity of these compounds to various biological targets, potentially uncovering new therapeutic applications. nih.govresearchgate.net

Molecular docking and molecular dynamics simulations can provide detailed insights into the binding modes and interactions of this compound derivatives with proteins, guiding the design of more potent and selective inhibitors for diseases such as cancer or neurodegenerative disorders. unipr.itnih.gov These computational tools can also be used to predict the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of new compounds, helping to prioritize candidates for synthesis and experimental testing. lancs.ac.ukacs.org

Beyond medicinal chemistry, in silico methods can be used to design new polymers and materials based on this compound. Quantum mechanical calculations can predict the electronic properties, reactivity, and stability of different derivatives, aiding in the development of materials with tailored optical, electronic, or mechanical properties. unipr.it This computational-driven approach will accelerate the discovery of new applications for this versatile compound.

Sustainable Synthesis and Circular Economy Approaches for this compound Derivatives

The principles of green chemistry and the circular economy are increasingly influencing the design of chemical processes. researchgate.netresearchgate.net Future research on this compound will undoubtedly focus on developing more sustainable synthetic methods and exploring circular economy approaches for its derivatives. rsc.orgdntb.gov.ua

This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. researchgate.netsamipubco.com For instance, multicomponent reactions and solvent-free synthesis methods are being explored for the efficient production of functionalized pyridine (B92270) derivatives. researchgate.netconicet.gov.arnih.gov The use of recyclable catalysts, such as heteropolyacids, is also a promising strategy for greener synthesis. conicet.gov.ar

In the context of a circular economy, the focus will be on designing polymers and materials derived from this compound that can be easily recycled or depolymerized back to their constituent monomers. researchgate.netrsc.orgdntb.gov.ua This "design for recycling" approach is crucial for reducing plastic waste and creating a more sustainable materials lifecycle. researchgate.netrsc.org Research into chemically recyclable polymers is a rapidly growing field, and applying these principles to materials derived from pyridyl acrylates could lead to the development of novel, sustainable materials. researchgate.netdntb.gov.ua The mass balance approach is an accounting method that can help track recycled content through complex chemical production processes, supporting the transition to a circular economy. kleanindustries.com

Exploration in Niche Bioconjugation and Bioimaging Applications

The unique chemical properties of this compound make it a promising candidate for niche applications in bioconjugation and bioimaging. Bioconjugation involves the covalent attachment of molecules to biomolecules such as proteins or peptides to create functional hybrids with diverse applications in medicine and chemical biology. nih.gov The acrylate group in this compound can potentially react with nucleophilic residues on proteins, such as lysine, to form stable conjugates. nih.govmdpi.com

The pyridyl group, on the other hand, can be used to introduce metal complexes for applications in bioimaging or therapy. For example, chelating a radioactive metal ion to the pyridyl moiety could enable the use of the resulting conjugate as a radiopharmaceutical for imaging or targeted radiotherapy. The development of selective chemical modification methods under mild, biocompatible conditions is key to advancing this area. nih.gov

Furthermore, the fluorescent properties of some pyridyl-containing compounds suggest that derivatives of this compound could be developed as fluorescent probes for bioimaging. By modifying the structure to enhance its photophysical properties, it may be possible to create probes that can be used to visualize specific cellular components or processes. The conjugation of such probes to targeting moieties, such as antibodies or peptides, would allow for specific labeling and imaging of biological targets. The versatility of the acrylate group for polymerization could also be exploited to create fluorescent nanoparticles for advanced imaging applications. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for METHYL-3-(4-PYRIDYL)ACRYLATE, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a Michael addition between 4-pyridylacrylic acid and methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) is common. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of acid to methylating agent) and temperature (60–80°C). Side products, such as over-alkylated derivatives, can be minimized by using anhydrous conditions and inert atmospheres .

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : The acrylate’s vinyl protons appear as doublets (δ 6.3–7.1 ppm, J = 16 Hz), while the pyridyl ring protons resonate at δ 7.5–8.5 ppm. Integration ratios should match expected proton counts (e.g., 3:2 for methyl vs. vinyl groups).
  • FTIR : Key peaks include C=O stretching (~1700 cm⁻¹), C-O ester (~1250 cm⁻¹), and pyridyl C-N (~1600 cm⁻¹). Absence of broad O-H peaks (~3300 cm⁻¹) confirms esterification completion .

Q. What factors influence the hydrolytic stability of the ester group in this compound under physiological conditions?

  • Methodological Answer : Hydrolysis rates depend on pH and steric effects. At pH 7.4 (phosphate buffer, 37°C), the ester hydrolyzes via base-catalyzed mechanisms, with a half-life of ~48 hours. Electron-withdrawing pyridyl groups increase electrophilicity of the carbonyl, accelerating hydrolysis. Stability can be enhanced by substituting the pyridyl ring with electron-donating groups (e.g., -OCH₃) .

Advanced Research Questions

Q. How do computational methods (DFT, QM/MM) explain the enhanced binding affinity of 4-pyridyl vs. 3-pyridyl derivatives in enzyme interactions?

  • Methodological Answer : DFT-D3 calculations on truncated enzyme models (e.g., Arg-196, Asp-219) show the 4-pyridyl group forms stronger π-π stacking with aromatic residues (ΔE = 22 kJ/mol) compared to 3-pyridyl. However, in some cases, experimental activity differences (e.g., IC₅₀ values) contradict computational stabilization energies (<1 kJ/mol difference). Advanced QM/MM sampling or free-energy perturbation (FEP) simulations may resolve discrepancies by accounting for dynamic interactions and solvation effects .

Q. What experimental design strategies are effective for studying structure-property relationships in this compound-based polymers?

  • Methodological Answer : Central composite designs (CCD) can optimize monomer ratios and curing conditions. For instance, varying acrylate content (10–30 wt%) and crosslinker density (1–5 mol%) in copolymerization with methyl methacrylate (MMA) reveals a non-linear relationship between Tg (glass transition) and mechanical hardness. Response surface methodology (RSM) identifies optimal formulations (e.g., 20 wt% acrylate, 3 mol% crosslinker) for balancing flexibility and rigidity .

Q. How can contradictory data on substituent effects in pyridyl-acrylate derivatives be resolved?

  • Methodological Answer : Discrepancies between experimental activity (e.g., catalytic inhibition) and computational predictions may arise from incomplete active-site modeling or solvent effects. Hybrid QM/MM simulations with explicit water molecules or metadynamics for conformational sampling can capture entropic contributions. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS) to reconcile computational and empirical data .

Q. What role does this compound play in coordination polymers, and how is its geometry characterized?

  • Methodological Answer : The pyridyl nitrogen acts as a Lewis base, coordinating to metal ions (e.g., Co²⁺, Zn²⁺) to form 1D or 2D frameworks. Single-crystal XRD reveals octahedral geometries (e.g., [Co(acrylate)₂(H₂O)₂]) with bond lengths of 2.08–2.12 Å for Co-N. Magnetic susceptibility measurements show weak antiferromagnetic coupling (θ = -5.2 K) in cobalt-based polymers .

Data Contradiction Analysis

Q. Why do some studies report superior thermal stability for 4-pyridyl derivatives despite similar computational stabilization energies to 3-pyridyl analogs?

  • Methodological Answer : Thermal stability (TGA ΔT₅₀ = 220°C vs. 205°C for 4-pyridyl vs. 3-pyridyl) may arise from crystallographic packing efficiency rather than electronic effects. Powder XRD shows 4-pyridyl derivatives form denser lattices via C-H···O hydrogen bonds (d = 2.85 Å), reducing molecular mobility. Computational models focusing solely on electronic interactions overlook these supramolecular effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.